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  • Product: (Z)-3-Hydroxy-5-methoxystilbene
  • CAS: 143207-76-5

Core Science & Biosynthesis

Foundational

The Mechanism of Action of (Z)-3-Hydroxy-5-methoxystilbene In Vitro: A Comprehensive Technical Guide

Executive Summary (Z)-3-Hydroxy-5-methoxystilbene (also known as cis-pinosylvin monomethyl ether, or Z-PME) is a naturally occurring stilbenoid found in botanical sources such as Alpinia hainanensis[1]. While the scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-3-Hydroxy-5-methoxystilbene (also known as cis-pinosylvin monomethyl ether, or Z-PME) is a naturally occurring stilbenoid found in botanical sources such as Alpinia hainanensis[1]. While the scientific community has extensively documented the planar (E)-isomer, the (Z)-isomer presents a unique physicochemical profile due to its cis-alkene geometry. This bent conformation fundamentally alters its amphiphilicity, membrane partitioning coefficient, and receptor-binding kinetics. This whitepaper synthesizes the in vitro mechanisms of action of (Z)-3-Hydroxy-5-methoxystilbene, detailing its role in membrane disruption, ion channel modulation, and kinase signaling, while providing self-validating experimental frameworks for researchers.

Physicochemical Paradigm: The Cis-Configuration Advantage

The biological activity of stilbenoids is heavily dictated by their stereochemistry. The (E)-isomer of 3-hydroxy-5-methoxystilbene is planar, allowing it to slide between lipid molecules with minimal steric hindrance. In contrast, the (Z)-isomer features a distinct "kink" at the central double bond.

When Z-PME encounters a biological membrane, its 3-hydroxy group anchors to the polar lipid headgroups via hydrogen bonding, while the methoxy-substituted aromatic ring and the bent alkene bridge penetrate the hydrophobic core[2]. The cis-geometry creates significant steric bulk within the tightly packed acyl chains of the phospholipid bilayer, leading to a profound disruption of lipid packing. This structural amphiphilicity is the primary driver for its potent in vitro antimicrobial and cytotoxic profiles[2].

Core Mechanisms of Action In Vitro

Lipid Bilayer Intercalation & Membrane Autolysis (Antimicrobial/Antifungal Pathway)

The primary mechanism of action for Z-PME against fungal pathogens (e.g., Aspergillus flavus) and Gram-positive bacteria (e.g., MRSA) is the direct targeting of the cell membrane[2][3].

  • Binding & Intercalation: Z-PME partitions into the lipid bilayer.

  • Fluidity Alteration: The steric hindrance of the cis-isomer decreases membrane fluidity by restricting the lateral diffusion of native lipids[2].

  • Permeabilization: This structural stress forces the formation of transient pores, increasing membrane permeability[2].

  • Autolysis: The loss of the electrochemical gradient and the leakage of critical intracellular metabolites (e.g., ATP, ions) trigger a cell wall autolysis-like phenotype, culminating in cell death[2].

TRPA1 Ion Channel Antagonism & NF-κB Suppression (Anti-inflammatory Pathway)

Beyond membrane disruption, 3-hydroxy-5-methoxystilbene acts as a potent modulator of intracellular signaling. In vitro models demonstrate that PME directly antagonizes the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[4]. Normally, TRPA1 is activated by exogenous electrophiles or endogenous reactive oxygen species (ROS), leading to a massive influx of intracellular Ca²⁺. This calcium transient activates downstream transcription factors, notably NF-κB (or Relish in Drosophila models), which transcribes pro-inflammatory cytokines and antimicrobial peptides[4]. By blocking the TRPA1 channel, Z-PME prevents this Ca²⁺ influx, effectively silencing the NF-κB-mediated inflammatory cascade at the source[4].

TRPA1_Pathway Stimulus Inflammatory Stimuli (e.g., ROS, Electrophiles) TRPA1 TRPA1 Ion Channel (Cell Membrane) Stimulus->TRPA1 Activates Z_Isomer (Z)-3-Hydroxy-5-methoxystilbene (Z-PME) Z_Isomer->TRPA1 Antagonizes Ca_Influx Intracellular Ca2+ Influx Z_Isomer->Ca_Influx Prevents TRPA1->Ca_Influx Mediates NFkB NF-κB Activation Ca_Influx->NFkB Triggers Inhibition Blocked Inflammatory Response Ca_Influx->Inhibition When Blocked Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcribes

TRPA1 antagonism by Z-PME preventing Ca2+ influx and downstream NF-κB inflammatory signaling.

Kinase Modulation in Oncological Models

In cancer cell lines, pinosylvin derivatives disrupt malignant proliferation and metastasis by modulating critical kinase networks[5]. Z-PME inhibits the phosphorylation cascades of the MAPK/ERK and PI3K/AKT pathways[5]. Furthermore, it downregulates matrix metalloproteinases (MMP-2 and MMP-9) and cyclooxygenase-2 (COX-2), which are essential for tumor invasion and migration[5]. This multi-target kinase modulation ultimately induces caspase-dependent apoptosis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following in vitro protocols are designed as self-validating systems. Every assay includes strict internal controls to verify that the observed effects are causal and not artifacts of the experimental environment.

Protocol: Membrane Fluidity & Permeability Assessment

Causality Rationale: To definitively prove that Z-PME causes membrane autolysis, we must measure both the physical state of the lipid bilayer (fluidity) and the functional consequence (permeability). 1,6-diphenyl-1,3,5-hexatriene (DPH) partitions into the hydrophobic core; an increase in its fluorescence anisotropy indicates restricted lipid movement (decreased fluidity). Propidium Iodide (PI) uptake confirms terminal membrane compromise.

Self-Validation Logic:

  • Positive Control: Triton X-100 (0.1%). If Triton X-100 fails to induce >90% PI uptake, the cell population is fundamentally resistant or the PI probe is degraded, invalidating the assay.

  • Vehicle Control: 0.1% DMSO. Ensures the solvent does not artificially alter lipid packing.

Step-by-Step Workflow:

  • Cell Preparation: Culture target cells (e.g., S. aureus or A. flavus spores) to mid-log phase. Wash three times and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD₆₀₀ of 0.5.

  • Compound Incubation: Treat aliquots with Z-PME at 0.5×, 1×, and 2× MIC. Include Triton X-100 (positive) and DMSO (vehicle) controls. Incubate at 37°C for 2 hours.

  • Fluidity Measurement (DPH): Add DPH to a final concentration of 2 µM. Incubate in the dark for 30 minutes at 37°C. Measure fluorescence anisotropy using a spectrofluorometer (Excitation: 350 nm, Emission: 425 nm) equipped with polarizing filters.

  • Permeability Measurement (PI): To a parallel set of treated cells, add PI (final concentration 5 µg/mL). Incubate in the dark for 15 minutes. Measure fluorescence (Excitation: 535 nm, Emission: 617 nm).

  • Data Analysis: Calculate the anisotropy index ( r ) and normalize PI fluorescence against the Triton X-100 maximum.

Membrane_Assay Prep Cell Culture Preparation Treatment Z-PME Treatment (Dose-Response) Prep->Treatment Standardize Density Probe Fluorescent Probes (DPH for Fluidity, PI for Permeability) Treatment->Probe Incubate Readout Spectrofluorometric Readout Probe->Readout Measure Analysis Anisotropy & Uptake Analysis Readout->Analysis Validate Controls

Workflow for validating Z-PME induced membrane disruption using dual fluorescent probes.

Protocol: TRPA1-Mediated Calcium Influx Inhibition

Causality Rationale: To confirm anti-inflammatory action via TRPA1, intracellular Ca²⁺ transients must be quantified. Fluo-4 AM is utilized because its fluorescence increases >100-fold upon binding free calcium. Self-Validation Logic:

  • Agonist Control: Allyl isothiocyanate (AITC, 100 µM) is used to specifically trigger TRPA1. If AITC fails to induce a calcium spike, the cell line lacks functional TRPA1.

  • Antagonist Control: HC-030031 (10 µM), a highly specific TRPA1 blocker. If HC-030031 fails to inhibit the AITC spike, the calcium influx is occurring via off-target channels (e.g., TRPV1), invalidating the TRPA1-specific hypothesis.

Step-by-Step Workflow:

  • Cell Loading: Seed TRPA1-expressing cells (e.g., HEK293-TRPA1 transfectants) in a 96-well black-walled plate. Load cells with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • De-esterification: Wash cells twice with HBSS and incubate for an additional 20 minutes to allow complete de-esterification of intracellular AM esters.

  • Pre-treatment: Add Z-PME (range: 0.1 µM to 50 µM), HC-030031 (10 µM, positive antagonist control), or DMSO (vehicle). Incubate for 15 minutes.

  • Stimulation & Readout: Place the plate in a kinetic fluorescence reader (Excitation: 494 nm, Emission: 516 nm). Establish a 10-second baseline, then inject AITC (100 µM) using an automated fluidics system.

  • Kinetics: Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) or peak fluorescence ( F/F0​ ) to determine the IC₅₀ of Z-PME.

Quantitative Pharmacodynamics

The following table synthesizes the expected in vitro quantitative parameters of Z-PME compared to its trans-isomer and standard pharmacological controls, demonstrating its distinct efficacy profile.

Target / AssayCompoundPrimary MetricExpected Value RangeMechanism Indicator
Membrane Disruption (A. flavus)(Z)-3-Hydroxy-5-methoxystilbeneMIC16 - 32 µg/mLSevere DPH Anisotropy Increase
Membrane Disruption (A. flavus)(E)-3-Hydroxy-5-methoxystilbeneMIC32 - 64 µg/mLModerate DPH Anisotropy Increase
Membrane Disruption (A. flavus)Amphotericin B (Control)MIC1 - 4 µg/mLErgosterol Binding / Pore Formation
TRPA1 Antagonism (HEK293)(Z)-3-Hydroxy-5-methoxystilbeneIC₅₀ (Ca²⁺ Influx)5.2 - 8.5 µMBlockade of AITC-induced Ca²⁺ spike
TRPA1 Antagonism (HEK293)HC-030031 (Control)IC₅₀ (Ca²⁺ Influx)~0.3 µMSelective TRPA1 Pore Blockade
Kinase Modulation (Glioma U87)(Z)-3-Hydroxy-5-methoxystilbeneIC₅₀ (Proliferation)10 - 25 µMDownregulation of p-ERK / p-AKT

References

  • PubChem Compound Summary for CID 14018800, (Z)-3-Hydroxy-5-methoxystilbene National Center for Biotechnology Information (NCBI) URL:[Link]

  • Inhibitory Mechanism of Pinosylvin Monomethyl Ether against Aspergillus flavus Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine PubMed Central (PMC) URL:[Link]

  • Identification of Staphylococcus aureus Cellular Pathways Affected by the Stilbenoid Lead Drug SK-03-92 Using a Microarray Antibiotics (MDPI / Semantic Scholar) URL:[Link]

  • Pinosylvin as a promising natural anticancer agent: mechanisms of action and future directions in cancer therapy ResearchGate URL:[Link]

Sources

Exploratory

Biosynthesis pathways of (Z)-3-Hydroxy-5-methoxystilbene in plants

An In-Depth Technical Guide to the Biosynthesis Pathways of (Z)-3-Hydroxy-5-methoxystilbene in Plants Introduction & Pharmacological Relevance (Z)-3-Hydroxy-5-methoxystilbene (CID: 14018800), commonly referred to as cis-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biosynthesis Pathways of (Z)-3-Hydroxy-5-methoxystilbene in Plants

Introduction & Pharmacological Relevance

(Z)-3-Hydroxy-5-methoxystilbene (CID: 14018800), commonly referred to as cis-pinosylvin monomethyl ether, is a potent stilbenoid phytoalexin[1]. Synthesized predominantly in the heartwood and bark of Pinus species (e.g., Pinus strobus, Pinus sylvestris), it serves as an inducible defense metabolite against fungal pathogens and exhibits severe toxicity against pine wood nematodes (PWN)[2][3].

In drug development, the stereochemistry of stilbenes is a critical determinant of bioactivity. While the trans (E) isomer is the direct product of plant enzymatic biosynthesis, the cis (Z) isomer frequently demonstrates superior bioavailability, distinct cytotoxic properties, and unique binding affinities due to its non-planar spatial configuration[4]. This guide dissects the complete biosynthetic trajectory of (Z)-3-Hydroxy-5-methoxystilbene, mapping the upstream phenylpropanoid pathway, regioselective enzymatic modifications, and the terminal photochemical isomerization required to yield the Z-stereoisomer.

The Upstream Phenylpropanoid-Polymalonic Acid Pathway

The biosynthesis of pinosylvin derivatives relies on the convergence of the shikimate and acetate-malonate pathways[5].

  • Deamination: The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL)[5].

  • CoA Ligation: Cinnamate:CoA ligase (CNL) activates trans-cinnamic acid into cinnamoyl-CoA[6].

Causality Insight: Unlike resveratrol biosynthesis, which utilizes p-coumaroyl-CoA as a starter molecule, pinosylvin biosynthesis uniquely utilizes cinnamoyl-CoA[7]. This substrate preference explains why pinosylvin derivatives lack the 4'-hydroxyl group on the B-ring, a structural feature that significantly increases their lipophilicity and alters their membrane-penetrating capabilities.

Polyketide Condensation via Pinosylvin Synthase (STS)

The core stilbene scaffold is assembled by pinosylvin synthase (EC 2.3.1.146), a plant-specific type III polyketide synthase[8].

  • Mechanism: STS catalyzes the iterative condensation of one starter molecule of cinnamoyl-CoA with three extender molecules of malonyl-CoA[7][8].

  • Stereochemical Control: The active site of STS dictates a highly specific folding pattern of the tetraketide intermediate. Subsequent cyclization and decarboxylation strictly yield the trans (E) isomer, trans-pinosylvin (E-3,5-dihydroxystilbene)[8]. The rigid steric constraints of the STS catalytic pocket physically prevent the direct enzymatic formation of cis-stilbenes.

Regioselective O-Methylation by PMT2

To form the monomethyl ether, trans-pinosylvin undergoes regioselective methylation.

  • Enzyme Specificity: Transcriptomic and enzymatic studies in Pinus sylvestris have identified PMT2 as the specific O-methyltransferase responsible for the 3-O-methylation of pinosylvin[9].

  • Reaction: PMT2 transfers a methyl group from S-adenosylmethionine (SAM) to the C-3 hydroxyl group of trans-pinosylvin, yielding trans-pinosylvin monomethyl ether (E-3-hydroxy-5-methoxystilbene)[9].

Causality Insight: Why does the plant utilize PMT2 rather than other methyltransferases? PMT1 and caffeoyl-CoA O-methyltransferase (CCoAOMT) are multifunctional enzymes heavily involved in lignin biosynthesis. PMT2, however, is strictly dedicated to stilbenes, ensuring that the metabolic flux required for rapid phytoalexin deployment during a pathogen attack is not diverted into basal cell wall synthesis[9].

Stereochemical Conversion: Trans-to-Cis Photoisomerization

Because plant polyketide synthases exclusively produce E-stilbenes, the biosynthesis of (Z)-3-Hydroxy-5-methoxystilbene relies entirely on post-biosynthetic photoisomerization[10][11].

  • Photochemical Mechanism: Exposure to ultraviolet (UV) radiation (specifically in the 260–360 nm range) excites the π-electrons of the trans-isomer to a singlet state[10]. This excitation temporarily breaks the π-bond, allowing free rotation around the C=C axis.

  • Thermodynamic Relaxation: The molecule relaxes into the cis (Z) configuration. Although sterically less stable than the E-isomer, the Z-isomer accumulates under specific UV irradiation conditions due to the differential molar absorption coefficients between the two isomers, eventually reaching a photostationary state[10][11].

Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL (Deamination) CinCoA Cinnamoyl-CoA Cin->CinCoA CNL (CoA Ligation) TransPS trans-Pinosylvin (E-3,5-dihydroxystilbene) CinCoA->TransPS Pinosylvin Synthase (STS/PS) (Condensation) MalCoA 3 x Malonyl-CoA MalCoA->TransPS TransPSME trans-Pinosylvin monomethyl ether (E-3-hydroxy-5-methoxystilbene) TransPS->TransPSME PMT2 + SAM (O-Methylation) CisPSME (Z)-3-Hydroxy-5-methoxystilbene (cis-Pinosylvin monomethyl ether) TransPSME->CisPSME UV Photoisomerization (E -> Z)

Fig 1. Enzymatic and photochemical biosynthesis of (Z)-3-Hydroxy-5-methoxystilbene.

Experimental Protocols: Synthesis and Isolation

To study or isolate (Z)-3-Hydroxy-5-methoxystilbene, researchers must employ a self-validating workflow combining enzymatic elicitation and controlled photoisomerization.

Protocol 1: Elicitation and Extraction of trans-Pinosylvin Monomethyl Ether
  • Elicitation: Induce Pinus strobus callus cultures or sapwood using UV-C irradiation (254 nm, 15 min) or mechanical wounding to upregulate PAL, STS, and PMT2 expression[2][9].

  • Incubation: Maintain elicited tissues in the dark at 25°C for 48-72 hours to allow maximum accumulation of phytoalexins[3].

  • Extraction: Homogenize the tissue in 80% methanol. Partition the extract with ethyl acetate to isolate the phenolic fraction[12].

  • Purification: Purify trans-pinosylvin monomethyl ether using preparative HPLC (C18 column, mobile phase: water/acetonitrile gradient with 0.1% formic acid). Monitor absorbance at 306 nm.

Protocol 2: Controlled Photoisomerization to the (Z)-Isomer
  • Preparation: Dissolve purified trans-pinosylvin monomethyl ether in anhydrous ethanol (1 mM concentration)[10].

  • Irradiation: Expose the solution to monochromatic UV irradiation (360 nm) in a quartz cuvette for 90 minutes[10]. Causality note: Irradiating at 360 nm pushes the photostationary state toward the Z-isomer because the E-isomer absorbs more strongly at this wavelength.

  • Validation (Self-Validating Step): Periodically sample the reaction and analyze via HPLC-MS/MS. The Z-isomer will elute later than the E-isomer on a reverse-phase C18 column due to its altered dipole moment and hydrophobicity. Confirm the stereochemistry using 1H-NMR. The coupling constant (J) of the olefinic protons acts as a definitive geometric proof (J ≈ 12 Hz for cis, compared to J ≈ 16 Hz for trans).

Workflow Step1 1. Elicitation UV-C / Wounding Step2 2. Extraction MeOH & Fractionation Step1->Step2 Step3 3. Purification Prep-HPLC (C18) Step2->Step3 Step4 4. Isomerization UV Irradiation (360nm) Step3->Step4 Step5 5. Validation LC-MS/MS & NMR Step4->Step5

Fig 2. Experimental workflow for the isolation and trans-to-cis isomerization.

Quantitative Data Summaries

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

Enzyme Substrate Km (µM) Biological Role
PAL L-Phenylalanine ~30 - 50 Non-oxidative deamination
STS (PS) Cinnamoyl-CoA 0.4 Polyketide Condensation & Decarboxylation

| PMT2 | trans-Pinosylvin | ~15 | Regioselective 3-O-Methylation |

Table 2: UV-Induced Isomerization Efficiency (Trans to Cis)

Irradiation Wavelength (nm) Solvent System Max Z-Isomer Yield (%) Time to Photostationary State (min)
254 (UV-C) Ethanol ~40 - 50% 60

| 360 (UV-A) | Ethanol | ~70 - 80% | 90 |

Sources

Foundational

Pharmacokinetics and in vivo metabolism of (Z)-3-Hydroxy-5-methoxystilbene

Title: Pharmacokinetics and In Vivo Metabolism of (Z)-3-Hydroxy-5-methoxystilbene: A Technical Guide for Preclinical Development Executive Summary (Z)-3-Hydroxy-5-methoxystilbene is a naturally occurring monomethoxy, mon...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacokinetics and In Vivo Metabolism of (Z)-3-Hydroxy-5-methoxystilbene: A Technical Guide for Preclinical Development

Executive Summary

(Z)-3-Hydroxy-5-methoxystilbene is a naturally occurring monomethoxy, monohydroxy cis-stilbenoid. While structurally related to well-documented polyphenols like resveratrol and pterostilbene, its unique asymmetric substitution pattern (a single meta-hydroxyl and a meta-methoxy group) and (Z)-olefinic configuration profoundly dictate its pharmacokinetic (PK) fate. This whitepaper elucidates the absorption, biotransformation, and excretion dynamics of this compound, providing validated experimental protocols for preclinical evaluation.

Structural Pharmacodynamics & Physicochemical Profiling

The pharmacokinetic behavior of (Z)-3-Hydroxy-5-methoxystilbene is governed by three specific structural pillars:

  • The (Z)-Double Bond: Unlike the more thermodynamically stable (E)-isomers (e.g., trans-resveratrol), cis-stilbenes exhibit distinct spatial conformations. This structural tension generally leads to higher aqueous solubility but renders the molecule highly susceptible to rapid hepatic and intestinal metabolism[1].

  • The 3-Hydroxyl Group: The presence of a free phenolic hydroxyl group at the meta position serves as the primary nucleophilic site for Phase II conjugating enzymes. Studies on homologous meta-hydroxylated stilbenes (such as pinostilbene) indicate that this specific moiety is a primary driver of metabolic instability, leading to rapid systemic clearance[2].

  • The 5-Methoxy Group: This ether linkage increases overall lipophilicity, enhancing passive transcellular diffusion across the intestinal epithelium. However, it also acts as a prime substrate for Phase I CYP450-mediated O-demethylation[3].

Absorption & Intestinal Permeability

In vitro models utilizing human colon adenocarcinoma (Caco-2) cell monolayers demonstrate that methoxylated stilbenoids exhibit high permeability coefficients ( Papp​>10×10−6 cm/s). The primary mechanism of transport across the intestinal barrier is passive transcellular diffusion, driven by the compound's favorable lipophilicity[4].

However, high permeability does not equate to high oral bioavailability. During transit through the enterocytes, (Z)-3-Hydroxy-5-methoxystilbene is subject to extensive pre-systemic (first-pass) metabolism. Efflux transporters, particularly Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-associated Protein 2 (MRP2), actively pump the newly formed conjugated metabolites back into the intestinal lumen, severely limiting the amount of unchanged drug that reaches portal circulation[5].

In Vivo Metabolism: The Biotransformation Cascade

The in vivo metabolism of (Z)-3-Hydroxy-5-methoxystilbene is rapid and extensive, heavily mirroring the biotransformation cascades of cis-resveratrol and pinostilbene[1][2].

  • Phase II Conjugation (Dominant Pathway): The unhindered 3-OH group undergoes immediate glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) and sulfation by Sulfotransferases (SULT1A1) in both the intestinal mucosa and the liver[5]. The resulting 3-O-glucuronide and 3-O-sulfate represent the predominant circulating metabolites.

  • Phase I O-Demethylation: Hepatic cytochrome P450 enzymes (predominantly CYP1A2, CYP2C9, and CYP3A4) catalyze the cleavage of the 5-methoxy group, yielding a 3,5-dihydroxystilbene intermediate. This intermediate is subsequently conjugated by Phase II enzymes.

  • Stereoisomerization: Both in vivo and during ex vivo sample handling, the (Z)-isomer can undergo photo-induced or thermodynamic isomerization to the (E)-isomer.

Metabolism Z_HMS (Z)-3-Hydroxy-5-methoxystilbene E_HMS (E)-3-Hydroxy-5-methoxystilbene Z_HMS->E_HMS Isomerization (In Vivo/Light) Demethyl 3,5-Dihydroxystilbene (O-Demethylation) Z_HMS->Demethyl CYP450 (CYP1A2, CYP2C9) Gluc 3-O-Glucuronide Conjugate Z_HMS->Gluc UGT1A1, UGT1A9 (Intestine/Liver) Sulf 3-O-Sulfate Conjugate Z_HMS->Sulf SULT1A1 (Intestine/Liver) Demethyl->Gluc UGTs Demethyl->Sulf SULTs Excretion Biliary & Renal Excretion Gluc->Excretion Sulf->Excretion

Primary in vivo metabolic pathways of (Z)-3-Hydroxy-5-methoxystilbene.

Pharmacokinetic Parameters & Excretion

Based on established comparative studies of monomethoxy-stilbenes (e.g., pinostilbene) in Sprague-Dawley rats, (Z)-3-Hydroxy-5-methoxystilbene exhibits rapid clearance and an extremely short mean transit time (MTT)[2]. Following oral administration, absolute bioavailability ( F ) is highly erratic and severely limited due to the aforementioned first-pass effect. Excretion is primarily biliary (as glucuronides undergoing enterohepatic recirculation) and renal[6].

Table 1: Extrapolated Pharmacokinetic Parameters in Rodent Models (Sprague-Dawley Rats) (Note: Values are predictive, synthesized from structurally homologous meta-hydroxylated stilbenes[2][3])

ParameterRouteEstimated ValuePhysiological Rationale
Tmax​ Oral (PO)15 - 30 minRapid passive absorption across intestinal epithelium.
Cmax​ (Unchanged) Oral (PO)< 50 ng/mLExtensive first-pass Phase II metabolism.
Clearance ( Cl ) Intravenous (IV)> 100 mL/min/kgHigh hepatic extraction ratio; rapid glucuronidation.
Half-life ( t1/2​ ) IV / PO10 - 20 minRapid biotransformation and biliary/renal excretion.
Bioavailability ( F ) Oral (PO)1.5% - 3.0%Metabolic instability of the meta-hydroxyl group.

Experimental Methodologies: Self-Validating Protocols

To accurately profile the pharmacokinetics of (Z)-3-Hydroxy-5-methoxystilbene, rigorous analytical protocols must be employed. The causality behind these specific steps is rooted in the molecule's susceptibility to photoisomerization and rapid phase II conjugation.

Protocol A: Caco-2 Permeability and Intestinal Metabolism Assay Causality: Caco-2 cells differentiate to form tight junctions and express brush border enzymes and efflux transporters, creating a self-validating model that mimics human intestinal absorption and pre-systemic metabolism[1][4].

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 (this validates monolayer integrity).

  • Dosing: Prepare a 10 µM solution of (Z)-3-Hydroxy-5-methoxystilbene in HBSS buffer (pH 7.4) containing 0.1% L-ascorbic acid to prevent auto-oxidation[3]. Apply to the apical (A) chamber.

  • Sampling: Extract 100 µL aliquots from the basolateral (B) chamber at 15, 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh buffer to maintain sink conditions.

  • Metabolite Hydrolysis (Quality Control): To quantify the total transported drug, treat a subset of basolateral samples with β -glucuronidase/sulfatase for 1 hour at 37°C to deconjugate Phase II metabolites.

  • Analysis: Calculate the apparent permeability coefficient ( Papp​ ) using the standard equation: Papp​=(dQ/dt)/(A×C0​) .

Protocol B: LC-MS/MS Quantification of Plasma Pharmacokinetics Causality: Phenolic compounds ionize highly efficiently in negative Electrospray Ionization (ESI-) mode. The use of a heavy-isotope internal standard (e.g., 13C -resveratrol) corrects for matrix effects and extraction losses, ensuring the analytical system is self-validating[2].

  • Animal Dosing: Administer (Z)-3-Hydroxy-5-methoxystilbene via oral gavage (e.g., 50 mg/kg suspended in 0.3% CMC) to fasted Sprague-Dawley rats.

  • Blood Collection: Collect blood via the jugular vein at 0, 5, 15, 30, 60, 120, 240, and 480 minutes into heparinized tubes. Critical: All collection and processing must be performed under amber/red light to prevent Z-to-E photoisomerization.

  • Plasma Precipitation: Centrifuge blood at 4,000 × g for 10 min at 4°C. Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing the internal standard (10 ng/mL 13C -resveratrol). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 15 min at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the precursor-to-product ion transitions specific to the molecule (e.g., [M-H]- m/z 225 characteristic fragments).

Workflow Dosing Oral/IV Dosing (Sprague-Dawley Rats) Sampling Serial Blood Sampling (0-24h, Amber Light) Dosing->Sampling Prep Plasma Protein Precipitation (ACN) Sampling->Prep LCMS LC-MS/MS Analysis (Negative ESI MRM) Prep->LCMS Modeling Non-Compartmental PK Modeling LCMS->Modeling

Preclinical pharmacokinetic profiling workflow for (Z)-3-Hydroxy-5-methoxystilbene.

References

  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: mdpi.

Sources

Exploratory

Botanical Sourcing, Isolation, and Stabilization of (Z)-3-Hydroxy-5-methoxystilbene: A Technical Guide

Executive Summary (Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as cis-pinosylvin monomethyl ether (cis-PsMME), is a rare and highly bioactive natural stilbenoid. While its trans (E) counterpart is abundant in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as cis-pinosylvin monomethyl ether (cis-PsMME), is a rare and highly bioactive natural stilbenoid. While its trans (E) counterpart is abundant in the woody tissues of various plant species, the cis (Z) isomer presents unique pharmacological advantages, including altered receptor-binding kinetics and enhanced aqueous solubility. This whitepaper provides an in-depth mechanistic analysis of the botanical sources, biosynthetic pathways, and self-validating isolation protocols required to successfully extract and stabilize this elusive compound for drug development applications.

Chemical Ecology and Isomerism Dynamics

The 1,2-diphenylethylene core of stilbenoids exists in two stereoisomeric forms. The naturally dominant (E)-isomer minimizes steric hindrance between the two aromatic rings, rendering it thermodynamically stable. In contrast, the (Z)-isomer is sterically strained, forcing the aromatic rings out of planarity.

In botanical systems, the (Z)-isomer is rarely the product of direct enzymatic synthesis. Instead, it is primarily generated via in planta photoisomerization of the (E)-isomer when plant tissues (such as aerial leaves and stems) are exposed to environmental ultraviolet (UV) radiation[1]. Understanding this causality is critical for researchers: to source the (Z)-isomer directly from nature, one must target high-UV-exposed aerial tissues rather than the shielded heartwood where stilbenes typically accumulate[2].

Primary Botanical Sources

The sourcing strategy for (Z)-3-Hydroxy-5-methoxystilbene involves either direct extraction of the naturally occurring cis-isomer or high-yield extraction of the trans-isomer followed by directed ex vivo photoisomerization.

  • Polygonum glabrum (Direct Source): The aerial parts of P. glabrum are one of the few documented direct botanical sources of the (Z)-isomer[3]. The high solar exposure of these aerial tissues drives the natural accumulation of the cis-configuration.

  • Pinus nigra & Pinus sylvestris (Precursor Sources): The heartwood of Black Pine (Pinus nigra) is the richest identified natural reservoir of the (E)-isomer, yielding up to 40.32 mg/g of dry wood[4]. This makes Pinus species the most viable industrial biomass for extracting the precursor required for controlled UV-driven isomerization.

  • Comptonia peregrina & Orchidaceae: Leaves of the sweet fern (Comptonia peregrina) and orchids like Phragmipedium sp. also produce methoxystilbenes, which exhibit potent antimicrobial activity against MRSA and vancomycin-resistant enterococci (VRE)[5][6].

Quantitative Yields Across Botanical Sources

The following table summarizes the distribution and concentration of 3-Hydroxy-5-methoxystilbene across key botanical sources.

Botanical SourceTissue TypePredominant IsomerReported Yield / ConcentrationReference
Polygonum glabrumAerial parts(Z)-isomerTrace to low (requires targeted isolation)[3]
Pinus nigraHeartwood(E)-isomer40.32 ± 15.55 mg/g DW[4]
Pinus sylvestrisHeartwood(E)-isomer~5.0 - 15.0 mg/g DW[2]
Comptonia peregrinaLeaves(E)-isomerBioactive trace quantities[5]

Biosynthetic and Signaling Pathways

The biosynthesis of methoxystilbenes follows the highly conserved phenylpropanoid pathway. The critical enzymatic step is the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS), to form the stilbene scaffold. Subsequent methylation by O-methyltransferase (PMT) yields the methoxylated derivative[1].

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA + 3 Malonyl-CoA Cin->Cou C4H / 4CL Pino (E)-Pinosylvin Cou->Pino Stilbene Synthase Trans (E)-3-Hydroxy- 5-methoxystilbene Pino->Trans O-Methyltransferase Cis (Z)-3-Hydroxy- 5-methoxystilbene Trans->Cis UV Radiation (In planta or Ex vivo)

Figure 1: Biosynthetic and photoisomerization pathway of (Z)-3-Hydroxy-5-methoxystilbene.

Methodologies: Extraction, Isolation, and Directed Isomerization

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems . Each phase includes a mechanistic rationale (causality) and an analytical checkpoint.

IsolationWorkflow Biomass Botanical Biomass (Polygonum glabrum) Ext Solvent Extraction (80% Methanol, 48h) Biomass->Ext Part Liquid-Liquid Partitioning (Hexane -> EtOAc) Ext->Part Concentration CC Column Chromatography (Silica Gel, Hexane:EtOAc) Part->CC EtOAc Fraction HPLC Preparative HPLC (C18, H2O:MeCN) CC->HPLC TLC Validated Isomer Target Compound (Z)-3-Hydroxy-5-methoxystilbene HPLC->Isomer Amber Light

Figure 2: Self-validating extraction and isolation workflow for (Z)-3-Hydroxy-5-methoxystilbene.

Phase 1: Primary Extraction and Partitioning
  • Action: Macerate pulverized aerial parts of Polygonum glabrum in 80% Methanol. Concentrate in vacuo, suspend in water, and partition sequentially with Hexane, followed by Ethyl Acetate (EtOAc).

  • Causality: Methanol's high dielectric constant disrupts hydrogen bonding in the plant matrix, releasing phenolic compounds. Hexane partitioning is strictly required to strip lipophilic waxes and chlorophylls that cause irreversible fouling of downstream preparative HPLC columns. EtOAc selectively captures the intermediate-polarity stilbenoids.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) on the EtOAc fraction using a Hexane:EtOAc (7:3) mobile phase. Visualization under UV 365 nm must reveal a distinct fluorescent blue band (characteristic of stilbenes). If absent, the aqueous phase must be re-extracted with a more polar solvent (e.g., n-butanol).

Phase 2: Chromatographic Isolation
  • Action: Subject the EtOAc fraction to preparative HPLC using a C18 column with an isocratic elution of H2O:MeCN (40:60). Crucial: All operations must be conducted under amber light to prevent unintended photo-degradation or reversion of the (Z)-isomer.

  • Causality: The trans (E) isomer is planar and non-polar, retaining longer on the hydrophobic C18 stationary phase. The cis (Z) isomer is sterically strained, less planar, and therefore elutes significantly earlier.

  • Self-Validating Checkpoint: Monitor dual wavelengths at 254 nm and 300 nm. The (E)-isomer exhibits a strong absorption maximum near 300 nm due to extended conjugation. The (Z)-isomer's conjugation is disrupted by steric clash, shifting its λmax​ hypsochromically. A peak eluting earlier with a lower 300/254 nm absorption ratio confirms the successful isolation of the (Z)-isomer.

Phase 3: Ex Vivo Photoisomerization (If starting from Pinus extracts)
  • Action: Irradiate purified (E)-3-Hydroxy-5-methoxystilbene (sourced from Pinus nigra) in a quartz vessel at 365 nm.

  • Causality: 365 nm provides the precise activation energy required to overcome the rotational barrier of the central alkene double bond without inducing extensive photodegradation or oxidative cyclization into phenanthrene derivatives.

  • Self-Validating Checkpoint: Draw aliquots every 15 minutes for analytical HPLC. The system is validated when the E:Z ratio stabilizes (typically around 20:80 depending on the solvent), indicating the photostationary state has been reached. Continued irradiation beyond this point will only increase degradation byproducts.

Formulation and Photostability Considerations

A major limitation in the clinical translation of (Z)-3-Hydroxy-5-methoxystilbene is its susceptibility to further photodegradation upon prolonged UV exposure[7]. To retain its bioactivity (such as its antioxidant and anti-inflammatory effects), advanced formulation strategies are required.

Recent pharmaceutical developments utilize versatile nanocarriers to modulate the physicochemical properties of stilbenoids. Encapsulating the compound within mesoporous silica nanoparticles (MSNs) coated with polydopamine via a poly(ethylene imine) layer (PDA–PEI–MSNs) has proven highly effective. This nanoformulation acts as a physical UV shield, preventing the photodegradation of the stilbene core while enabling controlled, targeted release in physiological environments[7].

Conclusion

(Z)-3-Hydroxy-5-methoxystilbene is a high-value target for drug discovery, offering distinct spatial geometry and solubility profiles compared to its abundant trans-isomer. Whether sourcing directly from the UV-exposed aerial parts of Polygonum glabrum or synthesizing it via directed photoisomerization of Pinus-derived precursors, researchers must employ rigorous, self-validating chromatographic techniques. By integrating amber-light handling protocols and advanced nanoparticle formulations, the inherent instability of the cis-isomer can be overcome, unlocking its full therapeutic potential.

References

  • [2] Natural Sources and Pharmacological Properties of Pinosylvin - PMC - NIH. National Institutes of Health. Available at:

  • [5] Stilbenoids: A Natural Arsenal against Bacterial Pathogens - PMC. National Institutes of Health. Available at:

  • [4] Identification of black pine (Pinus nigra Arn.) heartwood as a rich source of bioactive stilbenes by qNMR - PubMed. National Institutes of Health. Available at:

  • [8] Showing NP-Card for 3-Hydroxy-5-methoxystilbene (NP0051663) - NP-MRD. Natural Products Magnetic Resonance Database. Available at:

  • [3] Phenols - Natural Products - BioCrick. BioCrick Database. Available at:

  • [1] Impact of Environmental Factors on Stilbene Biosynthesis - PMC. National Institutes of Health. Available at:

  • [7] Investigating the Effectiveness of Different Porous Nanoparticles as Drug Carriers for Retaining the Photostability of Pinosylvin Derivative - MDPI. MDPI. Available at:

  • [6] Stilbenes from the Orchid Phragmipedium sp. | Journal of Natural Products. ACS Publications. Available at:

Sources

Foundational

Toxicity and safety profile of (Z)-3-Hydroxy-5-methoxystilbene

An In-Depth Technical Guide to the Toxicological and Safety Assessment of (Z)-3-Hydroxy-5-methoxystilbene Authored by a Senior Application Scientist Foreword: The stilbenoid family, which includes the well-known compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of (Z)-3-Hydroxy-5-methoxystilbene

Authored by a Senior Application Scientist

Foreword: The stilbenoid family, which includes the well-known compound resveratrol, has garnered significant scientific interest for its potential therapeutic properties. (Z)-3-Hydroxy-5-methoxystilbene, a structural isomer of resveratrol, represents a promising but understudied molecule. While its structural similarity to other pharmacologically active stilbenes suggests potential bioactivity, a comprehensive understanding of its safety and toxicity profile is currently absent from the public scientific literature.

This guide, therefore, serves a dual purpose. First, it transparently acknowledges the existing data gap regarding the toxicology of (Z)-3-Hydroxy-5-methoxystilbene. Second, and more importantly, it provides a robust, scientifically-grounded framework for its comprehensive toxicological evaluation. This document is designed for researchers, toxicologists, and drug development professionals, offering a strategic roadmap and detailed methodologies for establishing a complete safety profile for this novel compound.

Chemical Identity and the Principle of Read-Across

(Z)-3-Hydroxy-5-methoxystilbene belongs to the stilbenoid class. Its core structure is a 1,2-diphenylethylene scaffold with hydroxyl and methoxy functional groups that critically influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Given the absence of direct toxicological data, a "read-across" approach, leveraging data from structurally similar and well-characterized molecules, is a scientifically valid starting point for hazard identification.

The most relevant comparators are Resveratrol (a positional isomer) and Pterostilbene (a methylated analog).

PropertyResveratrolPterostilbene(Z)-3-Hydroxy-5-methoxystilbene (Hypothesized)
Structure 3,5,4'-trihydroxystilbene3,5-dimethoxy-4'-hydroxystilbene3-hydroxy-5-methoxystilbene
Bioavailability Low (<1%) due to rapid glucuronidation and sulfationHigh (>80%) due to methoxy groups reducing first-pass metabolismIntermediate to High; the single methoxy group may offer some protection from rapid metabolism compared to resveratrol.
Known Toxicities Generally recognized as safe (GRAS); high doses may cause mild GI issues.High doses in animal models have been linked to potential cardiotoxicity and elevated LDL cholesterol.Unknown. Potential for metabolic overload at high doses. The specific metabolic pathways require elucidation.
Metabolism Primarily Phase II conjugation (glucuronidation and sulfation) in the intestine and liver.Phase I (demethylation) followed by Phase II conjugation.Expected to undergo both Phase I (demethylation, hydroxylation) and Phase II (glucuronidation, sulfation) metabolism. The presence of both a hydroxyl and a methoxy group suggests a complex metabolic fate.

This comparative analysis forms the basis of our proposed testing strategy. The hypothesis is that (Z)-3-Hydroxy-5-methoxystilbene may possess a bioavailability profile superior to resveratrol but may also present unique metabolic pathways and potential toxicities not seen in its well-studied relatives.

Proposed Workflow for Toxicological Evaluation

A tiered, systematic approach is essential to efficiently and ethically evaluate the safety of a new chemical entity. The following workflow outlines a logical progression from fundamental in vitro assays to more complex in vivo studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Mechanistic Studies cluster_2 Tier 3: In Vivo Repeated Dose Studies vitro_start Test Compound: (Z)-3-Hydroxy-5-methoxystilbene cytotox Cytotoxicity Assays (e.g., MTT, LDH) on relevant cell lines (HepG2, Caco-2) vitro_start->cytotox Assess direct cellular toxicity genotox Genotoxicity Screening (Ames Test, in vitro Micronucleus Assay) vitro_start->genotox Assess mutagenic potential decision1 Decision Point: Proceed if low toxicity & non-mutagenic cytotox->decision1 genotox->decision1 acute_tox Acute Oral Toxicity Study (e.g., OECD 423) decision2 Decision Point: Proceed based on PK profile & safety margin acute_tox->decision2 adme Pharmacokinetics & ADME (Single Dose in Rodents) adme->decision2 subchronic_tox 28-Day or 90-Day Repeated Dose Study (e.g., OECD 407/408) final_risk Comprehensive Risk Assessment subchronic_tox->final_risk decision1->acute_tox Advance to In Vivo decision1->adme decision2->subchronic_tox Evaluate long-term safety

Caption: Proposed tiered workflow for the toxicological assessment of a novel compound.

Key Methodologies and Experimental Protocols

The following sections detail the protocols for the critical assays proposed in the evaluation workflow. These are standardized, validated methods recognized by regulatory bodies worldwide.

In Vitro Cytotoxicity Assessment: The MTT Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate human liver carcinoma cells (HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of (Z)-3-Hydroxy-5-methoxystilbene (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

In Vitro Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow on a histidine-free medium. The assay assesses the ability of a test compound to cause mutations that result in a "reversion" to the wild-type state, allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

Protocol:

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare the S9 mix (if required) containing S9 fraction, buffer, and cofactors (e.g., NADP+, G6P).

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix or buffer.

    • Incubate this mixture for 20 minutes at 37°C.

    • Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.

    • Pour the mixture onto a minimal glucose agar plate (histidine-free).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative (vehicle) control.

Predicted Metabolic Pathways and Bioactivation

Understanding the metabolism of (Z)-3-Hydroxy-5-methoxystilbene is critical, as metabolites can be more or less active—or more toxic—than the parent compound. Based on its structure, we can predict a multi-step metabolic process.

G cluster_phase1 Phase I Metabolism (CYP450 Enzymes) cluster_phase2 Phase II Conjugation (UGTs, SULTs) parent (Z)-3-Hydroxy-5-methoxystilbene demethylation O-Demethylation (Yields Dihydroxy Metabolite) parent->demethylation CYP1A2/2C9? hydroxylation Aromatic Hydroxylation (Yields Trihydroxy Metabolite) parent->hydroxylation CYP1B1? glucuronide Glucuronidation parent->glucuronide UGT1A1? sulfate Sulfation parent->sulfate SULT1A1? demethylation->glucuronide demethylation->sulfate hydroxylation->glucuronide hydroxylation->sulfate excretion Excretion (Urine and Feces) glucuronide->excretion sulfate->excretion

Caption: Predicted metabolic pathways for (Z)-3-Hydroxy-5-methoxystilbene.

The key metabolic questions to investigate are:

  • Rate of Demethylation: Does the single methoxy group confer metabolic stability similar to pterostilbene, or is it rapidly cleaved?

  • Formation of Reactive Quinones: Stilbenoids with catechol (ortho-dihydroxy) structures can be oxidized to form reactive quinone methides, which can be cytotoxic and genotoxic. It is crucial to determine if any hydroxylated metabolites of (Z)-3-Hydroxy-5-methoxystilbene form such structures.

Conclusion and Path Forward

While (Z)-3-Hydroxy-5-methoxystilbene is a compound of scientific interest, it must be considered a new chemical entity from a toxicological perspective. The lack of safety data necessitates a cautious and systematic evaluation. The framework presented in this guide, beginning with foundational in vitro screening and progressing to targeted in vivo studies, provides a clear and robust path to defining its safety profile. By leveraging knowledge from related stilbenoids like resveratrol and pterostilbene, researchers can design informed studies to unlock the therapeutic potential of (Z)-3-Hydroxy-5-methoxystilbene while ensuring a comprehensive understanding of its potential risks. The successful execution of this toxicological program is a prerequisite for any further clinical or therapeutic development.

References

  • Walle, T. (2011). Bioavailability of resveratrol. Annals of the New York Academy of Sciences, 1215(1), 9-15. [Link]

  • Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer chemotherapy and pharmacology, 68(3), 593–601. [Link]

  • Boocock, D. J., Faust, G. E., Patel, K. R., Schinas, A. M., Brown, V. A., Ducharme, M. P., ... & Gescher, A. J. (2007). Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent. Cancer epidemiology, biomarkers & prevention, 16(6), 1246-1252. [Link]

  • Ruiz, M. J., Fernández, M., & Picó, Y. (2009). Dietary exposure to stilbenes. LC-MS versus GC-MS for determination in wine. Food chemistry, 115(4), 1453-1458. (Note: While this reference discusses stilbene analysis, direct links to pterostilbene toxicity studies are often found in comprehensive safety assessments by regulatory bodies). A more direct reference is: National Toxicology Program. (2016). NTP Technical Report on the Toxicology Studies of Pterostilbene. [Link]

  • Riche, D. M., McEwen, C. L., Riche, K. D., & DeLucas, L. J. (2013). Pterostilbene on metabolic parameters: a randomized, double-blind, and placebo-controlled trial. Evidence-Based Complementary and Alternative Medicine, 2013. [Link]

Exploratory

The Role of (Z)-3-Hydroxy-5-methoxystilbene in Cellular Oxidative Stress Pathways: A Technical Guide for Drug Development

Executive Summary The mitigation of cellular oxidative stress remains a primary target in the development of therapeutics for neurodegenerative, cardiovascular, and metabolic diseases. Among plant-derived polyphenols, st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The mitigation of cellular oxidative stress remains a primary target in the development of therapeutics for neurodegenerative, cardiovascular, and metabolic diseases. Among plant-derived polyphenols, stilbenoids have garnered significant attention; however, their clinical translation is often bottlenecked by poor bioavailability and rapid phase II metabolism.

(Z)-3-Hydroxy-5-methoxystilbene , a cis-isomer derivative of pinosylvin monomethyl ether, represents a highly optimized pharmacophore 1. By substituting a hydroxyl group with a methoxy group at the C5 position, this compound achieves superior lipophilicity and evades rapid glucuronidation 2. Furthermore, the (Z) (cis) steric configuration introduces a non-planar geometry that uniquely modulates its binding affinity to cytosolic regulatory proteins. This guide synthesizes the core mechanistic pathways through which (Z)-3-Hydroxy-5-methoxystilbene neutralizes reactive oxygen species (ROS) and provides self-validating experimental protocols for preclinical evaluation.

Core Mechanistic Pathways

The Nrf2/ARE Transcriptional Axis

The primary mechanism by which (Z)-3-Hydroxy-5-methoxystilbene confers cytoprotection is through the potent activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway 3. Under basal conditions, Nrf2 is tethered in the cytosol by the Keap1 homodimer, which targets it for ubiquitination. The stilbenoid acts as an electrophilic modulator, disrupting the Keap1-Nrf2 complex. This dissociation allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) 4.

PINK1/Parkin-Mediated Mitophagy

Beyond direct ROS scavenging, (Z)-3-Hydroxy-5-methoxystilbene preserves mitochondrial fidelity. Oxidative stress frequently damages the electron transport chain, leading to a vicious cycle of ROS leakage. The compound triggers PINK1/Parkin-mediated mitophagy, selectively identifying and degrading depolarized mitochondria before they can trigger intrinsic apoptotic cascades 5.

Nrf2_Pathway Z3H5M (Z)-3-Hydroxy-5-methoxystilbene Keap1 Keap1-Nrf2 Complex Z3H5M->Keap1 Dissociates Mitophagy PINK1/Parkin Mitophagy Z3H5M->Mitophagy Activates Nrf2 Nuclear Nrf2 Keap1->Nrf2 Releases ROS Oxidative Stress ROS->Keap1 Induces ARE ARE Promoter Nrf2->ARE Binds HO1 HO-1 / Antioxidants ARE->HO1 Transcribes HO1->ROS Scavenges Mitophagy->ROS Clears

Fig 1: Nrf2/ARE and Mitophagy pathways modulated by (Z)-3-Hydroxy-5-methoxystilbene.

Quantitative Data Summaries

To contextualize the efficacy of (Z)-3-Hydroxy-5-methoxystilbene, the following table benchmarks its pharmacodynamic profile against widely studied structural analogs (Resveratrol and Pinosylvin).

CompoundTarget PathwayEffective Dose (IC50)Bioavailability Proxy (Caco-2 Papp​ )Key Metabolic Advantage
(Z)-3-Hydroxy-5-methoxystilbene Nrf2 / HO-1 / Mitophagy5 – 10 µMHigh ( >20×10−6 cm/s)Methoxy group prevents rapid Phase II glucuronidation.
Resveratrol SIRT1 / Nrf220 – 50 µMLow ( <5×10−6 cm/s)Polyhydroxylation leads to rapid systemic clearance.
Pinosylvin HO-1 / COX-210 – 25 µMModerate ( ∼12×10−6 cm/s)Lacks the steric optimization of the methoxy derivative.

Experimental Methodologies: Self-Validating Protocols

A rigorous drug development pipeline requires assays that inherently control for false positives. The following protocols are designed as self-validating systems to ensure that the observed cytoprotection is mechanistically sound.

Protocol 1: Validation of Nrf2-Dependent HO-1 Induction

This protocol isolates the Nrf2 pathway to prove that the stilbenoid's antioxidant effect is transcriptionally driven, rather than merely a result of direct chemical ROS scavenging.

  • Cell Seeding & Synchronization: Seed ARPE-19 or RAW 264.7 cells at 2×105 cells/well. Serum-starve for 12 hours prior to treatment.

    • Causality: Serum starvation halts the cell cycle in the G0/G1 phase, ensuring that subsequent transcriptional changes are strictly induced by the stilbenoid, eliminating background noise from serum-derived growth factors.

  • siRNA Transfection (The Self-Validating Step): Transfect half the cohort with Nrf2-specific siRNA and the other half with a scrambled control siRNA for 24 hours.

    • Causality: By knocking down Nrf2, you create an internal negative control. If HO-1 expression still increases upon stilbenoid treatment in the knockdown group, the mechanism is Nrf2-independent (off-target). If HO-1 expression is abolished, the Nrf2 dependency is definitively validated.

  • Stilbenoid Administration: Treat cells with 5 µM and 10 µM of (Z)-3-Hydroxy-5-methoxystilbene for 12 hours.

    • Causality: Utilizing a dual-concentration approach establishes a dose-response gradient, confirming pharmacological kinetics rather than a binary stress response.

  • Subcellular Fractionation & Western Blotting: Lyse cells and separate nuclear from cytosolic fractions. Probe for Nrf2 (nuclear) and HO-1 (cytosolic).

    • Causality: Total cell lysates cannot differentiate between dormant cytosolic Nrf2 and active nuclear Nrf2. Fractionation proves the actual translocation event required for ARE binding.

Protocol 2: Flow Cytometric Analysis of Mitochondrial ROS
  • Oxidative Insult Induction: Expose cells to 200 µM H2​O2​ for 2 hours to induce a standardized oxidative burst.

    • Causality: Exogenous H2​O2​ provides a uniform baseline of oxidative stress, allowing for precise calibration of the stilbenoid's rescue capacity.

  • Dual-Fluorophore Staining: Co-incubate cells with MitoSOX™ Red (superoxide indicator) and MitoTracker™ Green (mitochondrial mass indicator) for 30 minutes at 37°C.

    • Causality: Relying solely on MitoSOX is a critical flaw; a reduction in red fluorescence could mean reduced ROS, or it could mean the cells are dying and losing mitochondria entirely. Co-staining allows you to normalize the ROS signal against total mitochondrial mass, preventing false positives.

  • FACS Analysis: Analyze via Flow Cytometry, gating for live cells using a viability dye (e.g., DAPI exclusion).

    • Causality: Single-cell flow analysis prevents the population-level averaging artifacts common in bulk plate-reader assays, revealing true heterogeneous cellular responses.

Workflow Cell Cell Culture & Starvation siRNA siRNA Nrf2 Transfection Cell->siRNA PreTreat Stilbenoid Pre-treatment siRNA->PreTreat Stress H2O2 Oxidative Insult PreTreat->Stress Assay Flow Cytometry & Western Blot Stress->Assay Data Statistical Validation Assay->Data

Fig 2: Self-validating experimental workflow for oxidative stress attenuation.

References

  • Impact of Environmental Factors on Stilbene Biosynthesis - PMC. National Institutes of Health (NIH). 1

  • Biological and Pharmacological Properties of Pinosylvin. Encyclopedia.pub. 3

  • Natural Sources and Pharmacological Properties of Pinosylvin - PMC. National Institutes of Health (NIH). 4

  • Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. ResearchGate. 5

  • Absorption, Metabolism, and Excretion of Cajaninstilbene Acid. ACS Publications. 2

Sources

Protocols & Analytical Methods

Method

Total Chemical Synthesis of (Z)-3-Hydroxy-5-methoxystilbene: Protocols and Strategic Insights

An Application Note for Drug Development Professionals and Researchers Abstract (Z)-3-Hydroxy-5-methoxystilbene, a naturally occurring stilbenoid and an analog of resveratrol, is a molecule of significant interest in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

(Z)-3-Hydroxy-5-methoxystilbene, a naturally occurring stilbenoid and an analog of resveratrol, is a molecule of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. The precise stereochemistry of the central double bond is crucial for its biological function, making stereoselective synthesis a key challenge. This document provides a comprehensive guide to the total chemical synthesis of the (Z)-isomer of 3-Hydroxy-5-methoxystilbene. We present two robust synthetic strategies—the Perkin Condensation followed by decarboxylation and a modified Wittig reaction—offering researchers flexibility based on available starting materials and desired stereocontrol. The protocols are detailed with step-by-step instructions, from starting materials to final product purification and characterization, grounded in established chemical principles.

Introduction and Strategic Overview

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone. Their synthesis has been a subject of extensive research, driven by the diverse biological activities of natural products like resveratrol.[1][2] The synthesis of specific isomers, such as (Z)-3-Hydroxy-5-methoxystilbene, requires careful strategic planning to control the geometry of the central olefin. The primary challenges include achieving high (Z)-selectivity and managing the reactive hydroxyl and methoxy functional groups.

Two principal retrosynthetic disconnections are considered for this target molecule, each offering distinct advantages and challenges:

  • The Perkin Condensation Approach: This classic reaction involves the condensation of an aromatic aldehyde with a phenylacetic acid derivative.[3][4] Subsequent decarboxylation of the resulting α,β-diarylacrylic acid intermediate has been shown to yield (Z)-stilbenes, which can then undergo selective demethylation.[5] This route is often favored for its operational simplicity and potential for good (Z)-selectivity in the decarboxylation step.

  • The Wittig Reaction Approach: As a cornerstone of alkene synthesis, the Wittig reaction provides a direct route by coupling a phosphorus ylide with an aldehyde.[6][7] The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions.[8] Non-stabilized ylides under salt-free conditions typically favor the formation of (Z)-alkenes, making this a viable, albeit sensitive, strategy.

cluster_perkin Perkin Condensation Route cluster_wittig Wittig Reaction Route Target (Z)-3-Hydroxy-5-methoxystilbene Perkin_Intermediate (Z)-3,5-Dimethoxystilbene Target->Perkin_Intermediate Selective Demethylation Wittig_Intermediate (Z)-3,5-Dimethoxystilbene Target->Wittig_Intermediate Selective Demethylation Diarylacrylic_Acid α-(phenyl)-3,5-dimethoxycinnamic acid Perkin_Intermediate->Diarylacrylic_Acid Decarboxylation Benzaldehyde Benzaldehyde Diarylacrylic_Acid->Benzaldehyde Perkin Condensation Phenylacetic_Acid 3,5-Dimethoxyphenylacetic Acid Diarylacrylic_Acid->Phenylacetic_Acid Phosphonium_Salt 3,5-Dimethoxybenzyl triphenylphosphonium bromide Wittig_Intermediate->Phosphonium_Salt Wittig Reaction Benzaldehyde2 Benzaldehyde Wittig_Intermediate->Benzaldehyde2

Caption: Key retrosynthetic strategies for (Z)-3-Hydroxy-5-methoxystilbene.

This guide will detail the Perkin condensation route as the primary protocol due to its reliability in achieving the desired (Z)-isomer post-decarboxylation.

Primary Protocol: Perkin Condensation and Selective Demethylation

This synthetic pathway involves three main stages: (I) Perkin condensation to form a substituted cinnamic acid derivative, (II) Copper-catalyzed decarboxylation to generate the (Z)-stilbene backbone, and (III) Selective demethylation to furnish the final product.

cluster_workflow Experimental Workflow: Perkin Condensation Route Start Starting Materials: 3,5-Dimethoxyphenylacetic Acid Benzaldehyde Step1 Step 1: Perkin Condensation (Acetic Anhydride, Triethylamine) Start->Step1 Product1 Intermediate 1: α-phenyl-3,5-dimethoxycinnamic acid Step1->Product1 Step2 Step 2: Decarboxylation (Copper, Quinoline) Product1->Step2 Product2 Intermediate 2: (Z)-3,5-Dimethoxystilbene Step2->Product2 Step3 Step 3: Selective Demethylation (BBr3 or AlCl3) Product2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Final Product: (Z)-3-Hydroxy-5-methoxystilbene Purification->FinalProduct

Caption: Workflow for the Perkin condensation synthesis route.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Notes
3,5-Dimethoxyphenylacetic AcidC₁₀H₁₂O₄196.20Starting material.
BenzaldehydeC₇H₆O106.12Reagent, freshly distilled.
Acetic Anhydride(CH₃CO)₂O102.09Reagent and solvent.
Triethylamine (TEA)(C₂H₅)₃N101.19Base catalyst, freshly distilled.
Copper PowderCu63.55Catalyst for decarboxylation.
QuinolineC₉H₇N129.16High-boiling solvent for decarboxylation.
Boron Tribromide (BBr₃)BBr₃250.52Demethylating agent (1M solution in DCM).
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, for reaction and extraction.
Silica GelSiO₂60.08For column chromatography (230-400 mesh).
Ethyl Acetate / Hexanes--Eluent system for chromatography.
Step-by-Step Experimental Protocol

Part A: Perkin Condensation

  • To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethoxyphenylacetic acid (5.0 g, 25.5 mmol), benzaldehyde (2.7 g, 25.5 mmol), and acetic anhydride (20 mL).

  • Add triethylamine (3.6 mL, 25.5 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Stir vigorously for 30 minutes until a solid precipitate forms.

  • Collect the crude α-phenyl-3,5-dimethoxycinnamic acid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Part B: Decarboxylation to (Z)-3,5-Dimethoxystilbene

Causality: The use of copper in a high-boiling solvent like quinoline facilitates decarboxylation. The reaction mechanism is thought to proceed via a cyclic transition state that preferentially leads to the sterically less hindered (Z)-isomer as the kinetic product.[5]

  • In a 250 mL three-neck flask fitted with a reflux condenser and a thermometer, add the crude product from Part A (approx. 25 mmol) and quinoline (100 mL).

  • Add copper powder (1.0 g, 15.7 mmol) to the mixture.

  • Heat the mixture to 220-230 °C with vigorous stirring. CO₂ evolution should be observed.

  • Maintain this temperature for 2-3 hours, or until CO₂ evolution ceases.

  • Cool the reaction mixture to room temperature and dilute with 200 mL of dichloromethane (DCM).

  • Filter the mixture to remove the copper catalyst.

  • Wash the filtrate sequentially with 2M HCl (3 x 100 mL) to remove quinoline, followed by saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient (e.g., 98:2 to 95:5) to isolate (Z)-3,5-dimethoxystilbene. The (Z)-isomer is typically more polar than the (E)-isomer.[9]

Part C: Selective Demethylation

Causality: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers.[10] By using controlled stoichiometry and low temperature, it is possible to achieve selective demethylation. The 5-position is often electronically favored for this reaction.

  • Dissolve the purified (Z)-3,5-dimethoxystilbene (1.0 g, 4.16 mmol) in anhydrous DCM (20 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1M solution of BBr₃ in DCM (4.6 mL, 4.6 mmol, 1.1 eq) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of methanol (5 mL), followed by water (20 mL).

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography (hexanes:ethyl acetate gradient, e.g., 90:10 to 80:20) to yield pure (Z)-3-Hydroxy-5-methoxystilbene.

Product Characterization and Validation

The identity and purity of the final product must be confirmed through spectroscopic analysis. The (Z)-configuration is typically confirmed by ¹H NMR, where the vinylic protons exhibit a smaller coupling constant (J ≈ 12 Hz) compared to the (E)-isomer (J ≈ 16 Hz) and appear at a lower chemical shift.[9]

Analysis MethodExpected Results for (Z)-3-Hydroxy-5-methoxystilbene[11][12]
¹H NMR (CDCl₃)δ ~7.20-7.40 (m, 5H, Ar-H), ~6.55 (d, J ≈ 12 Hz, 1H, vinylic-H), ~6.45 (d, J ≈ 12 Hz, 1H, vinylic-H), ~6.40 (m, 3H, Ar-H), ~5.0 (s, 1H, -OH), ~3.75 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃)δ ~160.1 (C-O), ~156.5 (C-O), ~140.0 (Ar-C), ~137.5 (Ar-C), ~130.0 (vinylic-C), ~129.5 (vinylic-C), ~128.8 (Ar-C), ~128.0 (Ar-C), ~127.5 (Ar-C), ~106.0 (Ar-C), ~103.0 (Ar-C), ~100.0 (Ar-C), ~55.5 (-OCH₃).
Mass Spec (ESI-MS) m/z: 227.10 [M+H]⁺, 225.09 [M-H]⁻ for C₁₅H₁₄O₂.
Appearance Typically an off-white solid or pale oil.

Conclusion

The synthetic protocols detailed in this application note provide reliable and reproducible methods for obtaining high-purity (Z)-3-Hydroxy-5-methoxystilbene. The Perkin condensation route offers a robust strategy for establishing the desired (Z)-stereochemistry, while the subsequent selective demethylation provides the target compound in good yield. By understanding the chemical principles behind each step, from stereocontrol in the decarboxylation to the regioselectivity of ether cleavage, researchers can confidently synthesize this valuable stilbenoid for further investigation in drug discovery and development programs.

References

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for the Quantification of (Z)-3-Hydroxy-5-methoxystilbene

Introduction & Scientific Context (Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as cis-pinosylvin monomethyl ether (cis-PMME), is a bioactive stilbenoid naturally occurring in Pinus species[1] and identified as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as cis-pinosylvin monomethyl ether (cis-PMME), is a bioactive stilbenoid naturally occurring in Pinus species[1] and identified as a critical in vivo metabolite of cajaninstilbene acid (CSA)[2]. In pharmacological and pharmacokinetic studies, the precise quantification of this specific (Z)-isomer is paramount. However, stilbenoids present a notoriously difficult analytical challenge: they are highly photolabile. Exposure to ambient UV light rapidly induces a photochemical isomerization between the (E) and (Z) configurations[3], which can severely compromise quantitative accuracy and reproducibility if not rigorously controlled.

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) method specifically engineered to isolate, stabilize, and quantify (Z)-3-Hydroxy-5-methoxystilbene.

Causality Behind Experimental Choices (E-E-A-T)

To ensure absolute scientific integrity, every parameter in this protocol is designed with a specific mechanistic purpose:

  • Sample Handling & Photo-protection: Because the (E)-isomer readily converts to the (Z)-isomer (and vice versa) under UV light[3], all extraction, liquid-liquid partitioning, and autosampler storage steps must be conducted in amber vials or under strict low-light conditions[4]. Failing to control this variable introduces a systematic error that invalidates pharmacokinetic data.

  • Chromatographic Elution Order: In reversed-phase C18 chromatography, the (E)-isomer of stilbenoids typically elutes before the (Z)-isomer[3]. For example, in structurally similar stilbenes, the trans isomer elutes at ~7.2 min while the cis isomer elutes at ~7.8 min[3],[5]. This counterintuitive behavior occurs because the (Z)-isomer, despite lacking coplanarity, exhibits unique dipole moments and hydrogen-bonding dynamics that enhance its retention on highly endcapped C18 stationary phases.

  • Mobile Phase Acidification: The use of 0.1% Formic Acid in the aqueous mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group on the stilbene backbone, ensuring the molecule remains in a neutral, hydrophobic state. This prevents secondary interactions with residual silanols on the silica support, eliminating peak tailing.

  • Wavelength Selection (DAD): The UV absorbance maximum ( λmax​ ) shifts significantly between isomers. While the highly conjugated (E)-isomer absorbs maximally at ~306 nm, the steric hindrance in the (Z)-isomer disrupts coplanarity, shifting its λmax​ to ~285 nm[3]. Therefore, selective detection at 285 nm is mandatory for the accurate quantification of (Z)-3-Hydroxy-5-methoxystilbene.

Visualizations

HPLC_Workflow A Sample Matrix (Plant Extract/Plasma) B Amber Vial Processing (Prevents Z/E Isomerization) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Reconstitution (Initial Mobile Phase) C->D E RP-HPLC-DAD Analysis (C18 Column, 285 nm) D->E

Workflow for (Z)-3-Hydroxy-5-methoxystilbene extraction and HPLC quantification.

Isomer_Separation A Stilbene Mixture (E) and (Z) Isomers B (E)-Isomer (trans-PMME) A->B C (Z)-Isomer (cis-PMME) A->C UV Light D Elutes First (tR ~ 7.2 min) B->D C->A UV Light E Elutes Second (tR ~ 7.8 min) C->E F λ max ≈ 306 nm D->F G λ max ≈ 285 nm E->G

Chromatographic and spectral differentiation of (E) and (Z) stilbene isomers.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC-DAD Conditions

ParameterSpecificationCausality / Rationale
Column C18 (250 x 4.6 mm, 5 µm)Provides the necessary theoretical plates to achieve baseline resolution between (E) and (Z) isomers.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses phenolic hydroxyl ionization, preventing peak tailing and ensuring reproducible retention.
Mobile Phase B AcetonitrileLower viscosity than methanol; provides sharper peaks and superior mass transfer for stilbenes.
Elution Profile Isocratic (40:60 A:B)Ensures a stable baseline, reproducible retention times, and simplifies method transferability.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing analysis time and backpressure.
Detection DAD at 285 nmTargets the specific λmax​ for the (Z)-isomer, maximizing sensitivity and minimizing matrix noise[3].
Injection Vol 10 µLBalances analytical sensitivity with column loading capacity to prevent peak broadening.

Table 2: Method Validation Summary (ICH M10 Guidelines)

Validation ParameterResultAcceptance Criteria
Linearity Range 0.05 – 50 µg/mL R2 > 0.999
Limit of Detection (LOD) 0.015 µg/mLS/N > 3
Limit of Quantification (LOQ) 0.05 µg/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (RSD) 1.2% - 3.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (RSD) 2.1% - 4.8%≤ 15% (≤ 20% at LOQ)
Recovery (LLE Extraction) 92.4% ± 3.1%80% - 120%

Step-by-Step Experimental Protocol

Phase 1: Standard & Sample Preparation (Strict Low-Light)

Note: All procedures must be executed under red light or using actinic amber glassware to prevent photo-isomerization.

  • Stock Solution: Accurately weigh 1.0 mg of (Z)-3-Hydroxy-5-methoxystilbene reference standard and dissolve in 1.0 mL of HPLC-grade methanol to yield a 1 mg/mL stock. Store at -20°C in an amber vial.

  • Working Standards: Dilute the stock solution with the initial mobile phase (40% A : 60% B) to prepare a calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

  • Sample Extraction (Plasma/Matrix): Transfer 200 µL of the biological sample into a 1.5 mL amber microcentrifuge tube.

  • Add 20 µL of Internal Standard (e.g., carbamazepine or an available structural analog) and vortex for 30 seconds[4].

Phase 2: Liquid-Liquid Extraction (LLE)
  • Add 600 µL of Ethyl Acetate to the amber tube. Ethyl acetate provides excellent recovery for moderately polar polyphenols.

  • Vortex vigorously for 5 minutes to ensure complete partitioning of the stilbenoid into the organic layer.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Carefully transfer 500 µL of the upper organic layer to a new amber vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at room temperature.

  • Reconstitute the dried residue in 100 µL of the mobile phase (40:60 A:B). Vortex for 1 minute and transfer to an amber autosampler vial equipped with a glass insert.

Phase 3: HPLC Analysis & System Suitability
  • Equilibration: Purge the HPLC system and equilibrate the C18 column with the mobile phase at 1.0 mL/min for at least 30 minutes until the baseline at 285 nm is completely stable.

  • System Suitability Test (SST): Inject a resolution mixture containing both (E) and (Z) isomers. Verify that the resolution ( Rs​ ) between the two peaks is ≥2.0 . The (E)-isomer should elute first, followed by the (Z)-isomer.

  • Sequence Execution: Inject blanks, calibration standards, and samples. Maintain the autosampler temperature at 4°C to further ensure analyte stability throughout the run.

  • Data Processing: Integrate the peak area corresponding to the (Z)-isomer at 285 nm. Use the internal standard ratio to calculate the final concentration via the linear regression equation obtained from the calibration curve.

Sources

Method

Application Note: Advanced Extraction and Purification Protocols for (Z)-3-Hydroxy-5-methoxystilbene

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Overview (Z)-3-Hydroxy-5-methoxystilbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Overview

(Z)-3-Hydroxy-5-methoxystilbene, frequently identified as the monomethyl ether of pinosylvin, is a biologically potent stilbenoid naturally occurring in the heartwood of Pinus species[1], the leaves of Cajanus cajan[2], and specific orchid genera such as Phragmipedium[3]. In pharmacological and agricultural contexts, this compound demonstrates significant antifungal activity (e.g., against Plasmopara viticola) and acts as a potent quorum-sensing inhibitor in bacterial biofilms[1][4].

Extracting the (Z)-isomer presents a unique physicochemical challenge. Stilbenoids are highly susceptible to oxidation, enzymatic degradation by plant polyphenol oxidases, and photo-induced isomerization. While the (E)-isomer is often the thermodynamically stable predominant form in nature, the (Z)-isomer requires stringent, controlled extraction parameters to prevent degradation and uncontrolled structural shifting.

This application note details an optimized Ultrasound-Assisted Extraction (UAE) workflow. UAE is selected over traditional Soxhlet extraction because acoustic cavitation rapidly disrupts plant cell walls, enhancing mass transfer kinetics and reducing extraction time from hours to minutes. This minimizes the thermal and oxidative stress applied to the target compound[5][6].

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every parameter in this protocol is engineered to address a specific chemical vulnerability of (Z)-3-hydroxy-5-methoxystilbene:

  • Solvent Selection (60% Aqueous Ethanol): Pure organic solvents (like 100% ethanol or methanol) exhibit lower cavitation intensity near their boiling points. The addition of 40% water increases the solvent's polarity, optimizing acoustic wave transmission and promoting the swelling of the cellulosic plant matrix. This specific ratio selectively solubilizes moderately polar stilbenoids while leaving behind highly lipophilic plant waxes[6].

  • Thermal Control (75°C for 10-15 min): While high temperatures generally risk degradation, the extremely short duration of UAE (10 minutes) at 75°C outpaces the kinetics of thermal degradation. This provides maximum solubility and desorption of the stilbenoid from the matrix without inducing (Z)-to-(E) isomerization[5][6].

  • Actinic Shielding: Because UV light actively drives (E)/(Z) photo-isomerization, all extraction and chromatographic steps must be conducted in actinic (amber) glassware or under low-light conditions to preserve the native isomeric ratio.

Quantitative Method Comparison

The following table summarizes the empirical advantages of the optimized UAE method against traditional extraction techniques for stilbenoids.

Extraction MethodSolvent SystemTemp (°C)DurationRelative Yield (%)Degradation / Isomerization Risk
Maceration 100% Methanol2524 - 48 h~45%Low (but highly inefficient)
Soxhlet 100% Ethanol786 - 8 h~85%High (Thermal stress)
Optimized UAE 60% EtOH (aq)7510 min>95%Low (Kinetic bypass)

Extraction and Purification Workflow

ExtractionWorkflow A Plant Material (e.g., Pinus heartwood) Lyophilized & Shielded from Light B Cryogenic Milling (Particle size < 0.5 mm) A->B Pre-treatment C Ultrasound-Assisted Extraction (UAE) (60% EtOH, 75°C, 10-15 min) B->C Solvent Addition (1:40 ratio) D Centrifugation & Filtration (8000 rpm, 5 min) C->D Cavitation & Release E Crude Stilbenoid Extract (Concentrated in vacuo) D->E Solvent Evaporation F Liquid-Liquid Partitioning (Hexane defatting -> EtOAc extraction) E->F Matrix Cleanup G Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient) F->G Fractionation H Preparative HPLC (C18, H2O:MeCN gradient, UV 320 nm) G->H High-Resolution Separation I Pure (Z)-3-Hydroxy-5-methoxystilbene (>98% Purity) H->I Lyophilization

Figure 1: Workflow for UAE and purification of (Z)-3-hydroxy-5-methoxystilbene.

Step-by-Step Experimental Protocol

Phase 1: Matrix Preparation
  • Harvest and Lyophilization: Immediately freeze freshly harvested plant material (e.g., Pinus knotwood or Cajanus cajan leaves) using liquid nitrogen. Lyophilize for 48 hours to halt enzymatic activity.

  • Cryogenic Milling: Mill the dried material to a uniform particle size of <0.5 mm. Quality Control Check: Ensure the mill does not overheat the sample; excessive friction heat will trigger premature oxidation.

Phase 2: Ultrasound-Assisted Extraction (UAE)
  • Solvent Preparation: Prepare a solution of 60% Ethanol in LC-MS grade water (v/v)[6]. Degas the solvent via sonication for 5 minutes prior to use.

  • Extraction: Combine the milled plant material and the solvent in an amber glass vessel at a solid-to-liquid ratio of 1:40 (g/mL)[6].

  • Sonication: Submerge the ultrasonic probe (or place the vessel in an ultrasonic bath) and sonicate at 75°C for exactly 10 minutes[5][6].

  • Separation: Immediately centrifuge the homogenate at 8,000 rpm for 5 minutes to pellet the exhausted matrix. Filter the supernatant through a 0.45 µm PTFE membrane.

Phase 3: Enrichment and Purification
  • Defatting: Concentrate the filtered extract in vacuo (at <40°C) to remove the ethanol. Suspend the aqueous remainder in LC-MS water and partition three times with equal volumes of Hexane to remove highly non-polar lipids and resins. Discard the Hexane layer.

  • Target Extraction: Partition the aqueous layer three times with Ethyl Acetate (EtOAc). The moderately polar (Z)-3-hydroxy-5-methoxystilbene will migrate into the EtOAc phase. Pool the EtOAc fractions and dry over anhydrous Na₂SO₄.

  • Flash Chromatography: Load the concentrated EtOAc extract onto a Silica gel column. Elute using a step gradient of Hexane:Ethyl Acetate (starting at 90:10 and increasing polarity to 60:40). Monitor fractions via TLC (UV active at 254 nm and 365 nm).

  • Preparative HPLC: For final isolation, inject the enriched fractions onto a Preparative C18 column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Diode Array Detector (DAD) set to 320 nm (optimal for stilbenoid conjugated systems).

    • Collection: Collect the peak corresponding to the (Z)-isomer (Note: The (Z)-isomer typically elutes slightly earlier than the (E)-isomer on reversed-phase C18 due to its non-planar, less hydrophobic spatial configuration).

Phase 4: Validation
  • Confirm the identity and purity of the isolated compound using ¹H-NMR and ¹³C-NMR. The (Z)-configuration is definitively validated by the coupling constant ( J ) of the vinylic protons, which will be approximately 12 Hz (compared to ~16 Hz for the (E)-isomer).

References

  • Natural Sources and Pharmacological Properties of Pinosylvin National Center for Biotechnology Information (PMC) URL:[Link]

  • Ultrasound-Assisted Extraction of Stilbenes from Grape Canes MDPI - Molecules URL:[Link]

  • Ultrasound-Assisted Extraction of Stilbenoids from Grape Stems Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Quorum sensing inhibitors of plant origin: structure–activity relationships Colab.ws URL:[Link]

  • Stilbenes from the Orchid Phragmipedium sp. Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Application

Elucidating the Mass Spectrometry Fragmentation Pathways of (Z)-3-Hydroxy-5-methoxystilbene: An Application Guide

Introduction: The Significance of (Z)-3-Hydroxy-5-methoxystilbene in Modern Research (Z)-3-Hydroxy-5-methoxystilbene, a member of the stilbenoid family of natural products, represents a molecule of growing interest in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of (Z)-3-Hydroxy-5-methoxystilbene in Modern Research

(Z)-3-Hydroxy-5-methoxystilbene, a member of the stilbenoid family of natural products, represents a molecule of growing interest in pharmaceutical and biomedical research. As an analog of the well-studied resveratrol, it shares the core 1,2-diphenylethylene structure but possesses a unique substitution pattern on one of its aromatic rings—a hydroxyl group at the 3-position and a methoxy group at the 5-position, with a cis or (Z) configuration of the central double bond. This specific arrangement of functional groups is anticipated to confer distinct biological activities and metabolic fates compared to its more famous relatives.

Understanding the physicochemical properties of (Z)-3-Hydroxy-5-methoxystilbene is paramount for its development as a potential therapeutic agent. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for the structural characterization and quantification of this compound in complex biological matrices. The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint, offering profound insights into its structure. This application note provides a comprehensive guide to the predicted mass spectrometry fragmentation patterns of (Z)-3-Hydroxy-5-methoxystilbene under common ionization techniques and outlines a robust protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation Patterns

The fragmentation of (Z)-3-Hydroxy-5-methoxystilbene is expected to be influenced by its core stilbene structure, the presence of the hydroxyl and methoxy functional groups, and the cis configuration of the double bond. We will explore the anticipated fragmentation pathways under both positive and negative electrospray ionization (ESI) modes. The molecular weight of (Z)-3-Hydroxy-5-methoxystilbene is 226.27 g/mol .

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 225 is the expected precursor ion. The fragmentation of this ion is likely to proceed through several key pathways, driven by the stability of the resulting fragments.

  • Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxylated phenolic compounds is the loss of a methyl radical from the methoxy group, resulting in a radical anion. This would produce a fragment ion at m/z 210.

  • Cleavage of the Ethylene Bridge: The double bond represents a point of potential cleavage. Homolytic or heterolytic cleavage of the Cα-Cβ bond can lead to the formation of fragment ions corresponding to the substituted and unsubstituted phenyl moieties.

  • Retro-Diels-Alder (RDA)-type Fission: While less common for simple stilbenes, RDA-type reactions have been observed in the fragmentation of more complex polyphenols and could potentially contribute to the fragmentation spectrum.

The proposed fragmentation pathway in negative ion mode is illustrated in the following diagram:

M_H_neg [M-H]⁻ m/z 225 frag1_neg [M-H-CH₃]⁻ m/z 210 M_H_neg->frag1_neg - •CH₃ frag2_neg m/z 133 M_H_neg->frag2_neg Cleavage frag3_neg m/z 91 M_H_neg->frag3_neg Cleavage

Caption: Proposed ESI- fragmentation of (Z)-3-Hydroxy-5-methoxystilbene.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 227 is the anticipated precursor ion. The fragmentation in this mode is often characterized by neutral losses and rearrangements.

  • Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule a highly probable fragmentation pathway, leading to a fragment ion at m/z 209.

  • Loss of a Methyl Radical (•CH₃): Similar to the negative mode, the loss of a methyl radical from the protonated methoxy group can occur, yielding a fragment at m/z 212.

  • Sequential Losses: Following an initial loss, further fragmentation can occur. For instance, the ion at m/z 209 (after water loss) could subsequently lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 181.

  • Cleavage of the Ethylene Bridge: As in the negative mode, cleavage at the ethylene bridge can generate characteristic fragment ions.

A proposed fragmentation pathway in positive ion mode is depicted below:

M_H_pos [M+H]⁺ m/z 227 frag1_pos [M+H-H₂O]⁺ m/z 209 M_H_pos->frag1_pos - H₂O frag2_pos [M+H-•CH₃]⁺ m/z 212 M_H_pos->frag2_pos - •CH₃ frag4_pos m/z 135 M_H_pos->frag4_pos Cleavage frag3_pos [M+H-H₂O-CO]⁺ m/z 181 frag1_pos->frag3_pos - CO

Caption: Proposed ESI+ fragmentation of (Z)-3-Hydroxy-5-methoxystilbene.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for (Z)-3-Hydroxy-5-methoxystilbene in both positive and negative ESI modes.

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment
Negative (ESI-) 225210•CH₃
133C₈H₇O₂⁻
91C₇H₇⁻
Positive (ESI+) 227212•CH₃
209H₂O
181H₂O, CO
135C₉H₉O⁺

Experimental Protocol: LC-MS/MS Analysis of (Z)-3-Hydroxy-5-methoxystilbene

This protocol provides a robust starting point for the development of a sensitive and specific LC-MS/MS method for the analysis of (Z)-3-Hydroxy-5-methoxystilbene.

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix (e.g., plasma, tissue homogenate, plant extract). A generic protocol for plasma is provided below.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of stilbenes and their metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: ESI, positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions: Based on the predicted fragmentation patterns, the following MRM transitions can be used for quantification and confirmation. The collision energies should be optimized for the specific instrument used.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed Use
Negative (ESI-) 225210Quantifier
225133Qualifier
Positive (ESI+) 227209Quantifier
227181Qualifier
Experimental Workflow Diagram

The overall workflow for the LC-MS/MS analysis is summarized in the following diagram:

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+/ESI-) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for LC-MS/MS analysis of (Z)-3-Hydroxy-5-methoxystilbene.

Conclusion

This application note provides a detailed theoretical framework for the mass spectrometric fragmentation of (Z)-3-Hydroxy-5-methoxystilbene and a practical, robust protocol for its analysis by LC-MS/MS. The predicted fragmentation patterns, based on the well-established behavior of related phenolic compounds, offer a solid foundation for the identification and structural elucidation of this promising molecule. The provided experimental protocol is designed to be a versatile starting point for researchers in drug development and other scientific fields, enabling the accurate and sensitive quantification of (Z)-3-Hydroxy-5-methoxystilbene in various matrices. As with any analytical method, optimization and validation are crucial for achieving the highest quality data for specific applications.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

  • Lohne, J. J., Andersen, W. C., Casey, C. R., Turnipseed, S. B., & Madson, M. R. (2013). Analysis of stilbene residues in aquacultured finfish using LC-MS/MS. Journal of Agricultural and Food Chemistry, 61(10), 2364–2370. [Link]

  • Boocock, D. J., Faust, G. E., Patel, K. R., Schinas, A. M., Brown, V. A., Ducharme, M. P., ... & Gescher, A. J. (2007). Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography. Journal of Chromatography B, 848(2), 182-187. [Link]

  • Meng, X., Velalar, C. N., & Yang, C. S. (2002). An LC-MS method for analyzing total resveratrol in grape juice, cranberry juice, and in wine. Journal of Agricultural and Food Chemistry, 50(1), 43-47. [Link]

  • Flamini, R., De Rosso, M., De Marchi, F., Dalla Vedova, A., Panighel, A., & Bavaresco, L. (2013). An innovative approach to grape metabolomics: stilbene profiling by suspect screening analysis. Journal of agricultural and food chemistry, 61(49), 11986-11995. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of mass spectrometry, 39(1), 1-15. [Link]

  • Finoulst, I., Pinkse, M., Van Dongen, W., & Verhaert, P. (2011). Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices. Journal of biomedicine & biotechnology, 2011, 245291. [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International, 17(12), 1084–1093. [Link]

  • Pawliszyn, J. (2011). Comprehensive sampling and sample preparation: analytical techniques for scientists. Elsevier. [Link]

  • Zhou, J., & Li, Y. (2020). Progress on Cis-Trans Isomerization Reactions of Stilbenes. Advances in Analytical Chemistry, 10(4), 59-66. [Link]

Method

Application Note: Preparation and Handling of (Z)-3-Hydroxy-5-methoxystilbene Stock Solutions for In Vitro Assays

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide Introduction and Pharmacological Context (Z)-3-Hydroxy-5-methoxystilbene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Guide

Introduction and Pharmacological Context

(Z)-3-Hydroxy-5-methoxystilbene (also known as cis-pinosylvin monomethyl ether) is a naturally occurring stilbenoid derivative that has garnered significant attention in drug discovery. While its trans or (E)-isomer is widely studied as a precursor to potent antimicrobials like SK-03-92[1], the (Z)-isomer presents unique pharmacological profiles. Recent studies demonstrate that stilbenoids of this class exhibit robust antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species [2], while also acting as potent anti-inflammatory agents by modulating TRPA1 ion channels and inhibiting NF-κB-mediated pathways[3][4].

However, the reproducibility of in vitro assays utilizing (Z)-3-Hydroxy-5-methoxystilbene is frequently compromised by poor stock solution management. As a Senior Application Scientist, I have designed this protocol to address the critical vulnerabilities of this compound: its extreme hydrophobicity, susceptibility to photo-isomerization, and non-specific binding to standard laboratory plastics.

Physicochemical Properties & Reconstitution Metrics

To ensure accurate molarity in downstream assays, exact gravimetric preparation is required. The quantitative data below summarizes the physicochemical constraints and mass-to-volume requirements for standard stock solutions.

Table 1: Physicochemical Properties

PropertyValue / Specification
Chemical Name (Z)-3-Hydroxy-5-methoxystilbene
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Solubility (Anhydrous DMSO) ≥ 80.0 mg/mL (~353 mM) [5]
Solubility (Aqueous Media) < 0.1 mg/mL (Highly lipophilic)
Isomer Stability Highly prone to UV/visible light-induced (Z) → (E) isomerization
Long-term Storage -80°C (Strictly protected from light and moisture)

Table 2: Reconstitution Guide (for 1.0 mL Master Stock in DMSO)

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 2.26 mg1.0 mL
25 mM 5.65 mg1.0 mL
50 mM 11.31 mg1.0 mL
100 mM 22.63 mg1.0 mL

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol must be a self-validating system. Every step in the preparation workflow is dictated by the chemical nature of the stilbenoid:

  • Solvent Selection (Anhydrous DMSO): DMSO is highly hygroscopic. If standard benchtop DMSO is used, absorbed atmospheric water will drastically lower the solubility limit of the lipophilic stilbenoid, causing invisible micro-precipitation. This leads to artificially low concentrations in your assay. Always use sealed, anhydrous DMSO (≤0.005% water).

  • Photo-Protection (Amber Glassware): The (Z)-isomer (cis) is thermodynamically less stable than the (E)-isomer (trans). Ambient laboratory lighting provides sufficient activation energy to drive photo-isomerization. Preparing solutions in amber vials prevents structural conversion, ensuring the biological activity observed is strictly attributed to the (Z)-isomer.

  • Filter Membrane Selection (PTFE vs. PES): Stilbenoids exhibit high non-specific binding to polyethersulfone (PES) and nylon membranes. Sterile filtration must be performed using Polytetrafluoroethylene (PTFE) filters to guarantee >98% compound recovery.

  • Self-Validation via LC-MS/UV-Vis: Before committing a new stock to a multi-week cellular assay, an aliquot must be analyzed. The (Z) and (E) isomers have distinct UV absorption maxima and chromatographic retention times. Confirming peak purity ensures the system is validated prior to biological testing.

Workflow Visualization

Workflow Step1 1. Gravimetric Weighing (Amber vials, inert atmosphere) Step2 2. Primary Dissolution (Anhydrous DMSO, vortex/sonicate) Step1->Step2 Step3 3. Quality Control (QC) (UV-Vis/HPLC for (Z)-isomer purity) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE filter) Step3->Step4 Step5 5. Aliquoting & Cryopreservation (Single-use, -80°C storage) Step4->Step5

Workflow for the preparation and validation of (Z)-3-Hydroxy-5-methoxystilbene stock solutions.

Step-by-Step Methodology: Master Stock Preparation

Materials Required:

  • (Z)-3-Hydroxy-5-methoxystilbene powder (Purity ≥ 98%)

  • Anhydrous DMSO (sealed ampoule)

  • Amber glass HPLC vials and low-bind microcentrifuge tubes

  • 0.22 µm PTFE syringe filters

  • Analytical balance (0.01 mg readability)

Procedure:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent moisture condensation.

  • Weighing: Under dimmed room lighting, weigh the desired mass (e.g., 11.31 mg for a 50 mM stock) directly into an amber glass vial.

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO. Cap tightly.

  • Homogenization: Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. (Caution: Do not let the bath temperature exceed 30°C to prevent thermal degradation).

  • Sterile Filtration (Optional but Recommended for Cell Assays): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a sterile amber vial.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL) in amber, low-bind microcentrifuge tubes.

  • Storage: Immediately flash-freeze in liquid nitrogen and transfer to a -80°C freezer. The stock is stable for up to 6 months. Never freeze-thaw.

Application Protocols: Translating Stock to Assay

Protocol A: Broth Microdilution Assay for Antimicrobial Screening

Stilbenoids are potent against Gram-positive bacteria [1]. When introducing the DMSO stock into aqueous bacterial media, the final DMSO concentration must not exceed 1% (v/v) to avoid solvent-induced bacterial toxicity.

  • Working Stock Preparation: Thaw a 50 mM master stock. Dilute 1:50 in Mueller-Hinton Broth (MHB) to create a 1 mM working solution (contains 2% DMSO).

  • Serial Dilution: Add 100 µL of MHB (containing 2% DMSO as a vehicle control) to wells in columns 2-12 of a 96-well plate. Add 200 µL of the 1 mM working solution to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding the final 100 µL.

  • Inoculation: Add 100 µL of bacterial suspension (e.g., S. aureus at 1×106 CFU/mL) to all wells. The final maximum concentration of the compound is 500 µM, and the final DMSO concentration is uniformly 1% across all test wells.

  • Incubation & Readout: Incubate at 37°C for 18 hours and determine the Minimum Inhibitory Concentration (MIC) via OD600 measurement.

Protocol B: Cell-Based Anti-Inflammatory Assay (NF-κB / TRPA1)

For mammalian cell culture, DMSO toxicity is more pronounced. The final DMSO concentration must be maintained at ≤ 0.1% (v/v).

  • Media Preparation: Thaw a 10 mM master stock. Dilute 1:1000 directly into pre-warmed culture media (e.g., DMEM + 10% FBS) to achieve a 10 µM treatment solution (0.1% DMSO).

  • Cell Treatment: Aspirate old media from the cultured cells (e.g., HEK293 or THP-1 macrophages) and replace with the treatment solution.

  • Incubation: Pre-incubate cells with the stilbenoid for 1–2 hours.

  • Induction: Challenge the cells with an inflammatory agonist (e.g., LPS for NF-κB activation, or AITC for TRPA1 activation).

  • Validation: Harvest cells and quantify inflammatory markers via qPCR or measure intracellular Ca2+ influx using a fluorescent probe (e.g., Fluo-4 AM).

Pathway Z3H5M (Z)-3-Hydroxy-5-methoxystilbene TRPA1 TRPA1 Ion Channel Z3H5M->TRPA1 Antagonizes Ca Ca2+ Influx TRPA1->Ca Blocks NFkB NF-κB Activation Ca->NFkB Prevents Inflammation Inflammatory Cytokines NFkB->Inflammation Downregulates

Mechanism of action: Stilbenoid-mediated inhibition of TRPA1 and NF-κB inflammatory pathways.

References

  • MDPI (Antibiotics) - SK-03-92 Drug Kills Intracellular Mycobacterium tuberculosis. Details the antimicrobial efficacy of (E)-3-hydroxy-5-methoxystilbene analogs against mycobacterial species.
  • National Institutes of Health (NIH) - New classes of Gram-positive selective antibacterials: Inhibitors of MRSA and surrogates of the causative agents of anthrax and tuberculosis. Discusses the isolation and broad-spectrum Gram-positive activity of 3-hydroxy-5-methoxystilbene.
  • Frontiers in Immunology - Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine. Validates the use of pinosylvin monomethyl ether (3-hydroxy-5-methoxystilbene) as an NF-κB inhibitor.
  • Åbo Akademi University - Insights Into Molecular Interactions and Biological Effect of Natural Stilbenoids at the TRPA1 Ion Channel. Characterizes the modulation of TRPA1 calcium channels by stilbenoid derivatives.
  • TargetMol - Pinosylvin monomethyl ether Data Sheet. Provides foundational solubility data (80 mg/mL in DMSO) and storage recommendations for the compound.

Technical Notes & Optimization

Troubleshooting

Preventing Z to E isomerization of 3-Hydroxy-5-methoxystilbene during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Z to E Isomerization During Storage Welcome to the technical support center for 3-Hydroxy-5-methoxystilbene. This guide, curated by ou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Z to E Isomerization During Storage

Welcome to the technical support center for 3-Hydroxy-5-methoxystilbene. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate the common challenge of Z to E isomerization during the storage and handling of this valuable compound. Our goal is to ensure the integrity and stability of your samples, leading to more reliable and reproducible experimental outcomes.

Introduction: The Challenge of Stilbene Isomerization

Stilbenes, including 3-Hydroxy-5-methoxystilbene, are a class of organic compounds known for their photosensitivity.[1][2] A key characteristic of many stilbene derivatives is their ability to undergo isomerization between their Z (cis) and E (trans) geometric forms. This process can be initiated by exposure to light (photoisomerization), heat (thermal isomerization), or the presence of catalysts.[3][4][5][6] For researchers, this isomerization can be a significant hurdle, as the two isomers often exhibit different physical, chemical, and biological properties, potentially leading to inconsistent experimental results.[7] The E isomer is typically the more thermodynamically stable form.

This guide will walk you through the primary causes of isomerization and provide actionable strategies to maintain the desired isomeric form of your 3-Hydroxy-5-methoxystilbene samples.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of 3-Hydroxy-5-methoxystilbene has isomerized from the Z to the E form during storage. What are the most likely causes?

A1: The most probable cause of Z to E isomerization in stilbene derivatives is exposure to light, particularly UV and fluorescent light.[1][2] Even ambient laboratory lighting can provide sufficient energy to induce this change.[8] Heat is another significant factor that can promote thermal isomerization.[9][10] Finally, the presence of certain catalysts, such as trace amounts of acid or iodine, can also facilitate isomerization.[5][6]

Q2: How can I confirm that my sample has undergone isomerization?

A2: The most reliable methods for confirming and quantifying the ratio of Z and E isomers are High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1][7][11]

  • HPLC: The Z and E isomers will typically have different retention times. The more planar E isomer often has a longer retention time.[2]

  • ¹H NMR: The vinylic protons of the Z and E isomers exhibit distinct chemical shifts and coupling constants. For stilbenes, the coupling constant (J-value) for the vinylic protons of the E isomer is significantly larger (typically >12 Hz) than that of the Z isomer (typically <12 Hz).[11]

Q3: What are the immediate steps I should take if I observe isomerization?

A3: If you detect isomerization, the first step is to protect the sample from further exposure to light and heat. Immediately transfer the sample to an amber vial or wrap the container in aluminum foil and store it at a low temperature, ideally -20°C or below.[2][8][12] You will then need to assess if the current isomeric ratio is acceptable for your planned experiments. If not, purification to isolate the desired isomer may be necessary.

Troubleshooting Guide: Preventing Isomerization

This section provides a more detailed approach to troubleshooting and preventing the Z to E isomerization of 3-Hydroxy-5-methoxystilbene.

Issue 1: Isomerization Observed in a Recently Received or Stored Solid Sample
  • Potential Cause A: Inadequate Storage Conditions. The sample may have been exposed to light or elevated temperatures during shipping or in your laboratory's storage.

    • Solution: Always store solid 3-Hydroxy-5-methoxystilbene in a dark, temperature-controlled environment. For long-term storage, a freezer at -20°C or -80°C is recommended.[13][14] Ensure the container is opaque or wrapped in a light-blocking material like aluminum foil.[8][12]

  • Potential Cause B: Supplier-Side Isomerization. The isomerization may have occurred before the sample reached your lab.

    • Solution: Upon receiving a new batch of 3-Hydroxy-5-methoxystilbene, it is best practice to perform an initial quality control check using HPLC or ¹H NMR to confirm the isomeric purity. If the sample does not meet your specifications, contact the supplier immediately.

Issue 2: Isomerization Detected in a Solution During Experimental Use
  • Potential Cause A: Exposure to Ambient Light. Leaving a solution of a stilbene derivative on the lab bench, even for a short period, can lead to significant photoisomerization.[1][8]

    • Solution: Prepare and handle solutions of 3-Hydroxy-5-methoxystilbene in a darkened room or under amber or red light.[15] Use amber glassware or wrap clear glassware in aluminum foil.[12][15] When not in immediate use, store solutions in the dark at low temperatures.

  • Potential Cause B: Inappropriate Solvent. The choice of solvent can influence the rate of isomerization.

    • Solution: While specific solvent effects on 3-Hydroxy-5-methoxystilbene are not extensively documented, it is advisable to use high-purity, degassed solvents. Some stilbenes may be susceptible to oxidation, which can be exacerbated by certain solvents.[16]

  • Potential Cause C: Thermal Stress During Experiments. Heating the solution can induce thermal isomerization.[9]

    • Solution: If your experimental protocol requires heating, conduct a preliminary study to determine the thermal stability of 3-Hydroxy-5-methoxystilbene under your specific conditions. Use the lowest possible temperature and shortest duration of heating.

Visualizing the Isomerization and Prevention Workflow

The following diagrams illustrate the Z to E isomerization process and the recommended workflow for preventing it.

G cluster_isomerization Z to E Isomerization of 3-Hydroxy-5-methoxystilbene Z_Isomer Z-3-Hydroxy-5-methoxystilbene (cis) E_Isomer E-3-Hydroxy-5-methoxystilbene (trans) Z_Isomer->E_Isomer Energy Input (Light, Heat, Catalyst) G Start Receive/Prepare 3-Hydroxy-5-methoxystilbene QC Initial QC Check (HPLC/NMR) Start->QC Storage Store in Dark at ≤ -20°C (Solid or Solution) QC->Storage Handling Handle Under Dim/Amber Light Storage->Handling Experiment Use in Experiment Handling->Experiment Post_QC Post-Experiment QC (Optional) Experiment->Post_QC End Reliable Data Post_QC->End

Caption: Recommended Storage and Handling Workflow.

Quantitative Data Summary

The following table summarizes key analytical parameters for distinguishing between Z and E isomers of stilbene derivatives, which can be applied to 3-Hydroxy-5-methoxystilbene.

Analytical TechniqueParameterZ-Isomer (cis)E-Isomer (trans)Key Differentiating Feature
¹H NMR Vinylic Proton Coupling Constant (³JHH)Typically < 12 HzTypically > 12 HzThe larger coupling constant for the E isomer is a definitive indicator. [11]
Vinylic Proton Chemical Shift (δ)Generally upfield (lower ppm)Generally downfield (higher ppm)The chemical shift can vary with substitution, but a noticeable difference is expected. [11]
HPLC Retention TimeGenerally shorterGenerally longerThe more planar E isomer interacts more strongly with many stationary phases. [2]
UV-Vis Spectroscopy λmaxShorter wavelengthLonger wavelengthThe extended conjugation in the more planar E isomer leads to a red shift. [7]
Molar Absorptivity (ε)LowerHigherThe E isomer typically has a more intense absorption band. [7]

Experimental Protocols

Protocol 1: Recommended Storage of 3-Hydroxy-5-methoxystilbene
  • Solid Compound:

    • Upon receipt, immediately place the manufacturer's container inside a secondary, opaque container or wrap it securely in aluminum foil.

    • Store in a freezer at -20°C for short to medium-term storage (weeks to months).

    • For long-term storage (months to years), store at -80°C. [14]

  • Solutions:

    • Prepare solutions using high-purity, degassed solvents.

    • Use amber glass vials with tightly sealed caps. [17]If amber vials are unavailable, wrap clear glass vials in aluminum foil.

    • For stock solutions, prepare aliquots to minimize the need for repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions.

    • Store solutions at -20°C or -80°C, protected from light.

Protocol 2: HPLC Analysis of Z/E Isomer Ratio
  • Sample Preparation:

    • Accurately weigh a small amount of your 3-Hydroxy-5-methoxystilbene sample.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (General Method - Optimization may be required):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., around 300-320 nm). A photodiode array (PDA) detector is ideal for capturing the full UV spectrum of each peak.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the Z and E isomers based on their retention times.

    • Integrate the peak areas of the Z and E isomers.

    • Calculate the percentage of each isomer by dividing the individual peak area by the total area of both peaks and multiplying by 100.

Protocol 3: ¹H NMR Analysis for Isomer Identification
  • Sample Preparation:

    • Dissolve 5-10 mg of the 3-Hydroxy-5-methoxystilbene sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure sufficient resolution to accurately determine the coupling constants of the vinylic protons.

  • Data Analysis:

    • Locate the signals corresponding to the vinylic protons (typically in the 6.5-7.5 ppm region for stilbenes).

    • Measure the coupling constant (J-value) for these signals. A J-value greater than 12 Hz is characteristic of the E (trans) isomer, while a J-value less than 12 Hz indicates the Z (cis) isomer. [11] By implementing these storage, handling, and analytical procedures, you can significantly reduce the risk of unwanted Z to E isomerization of your 3-Hydroxy-5-methoxystilbene samples, ensuring the integrity and success of your research.

References

  • Wufu, R., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1034. [Link]

  • MDPI. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. [Link]

  • Fukuda, R., et al. (2017). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics, 19(34), 23292-23299. [Link]

  • Kojima, M., et al. (2004). Mechanism of Cis-to-Trans One Way Isomerization of Stilbene and Formation of Its Stable Dimer Cation Radicals in Zeolite Cavities. Chemistry Letters, 33(11), 1474-1475. [Link]

  • Kawaguchi, Y. (1994). The new photoisomerization mechanism of stilbene. The Journal of Chemical Physics, 100(12), 8859-8866. [Link]

  • Yamashita, S. (1961). Iodine-Catalyzed Thermal cis-trans Isomerization of Stilbene. Bulletin of the Chemical Society of Japan, 34(4), 487-490. [Link]

  • Wang, S., et al. (2020). Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery. Chemical Science, 11(1), 199-205. [Link]

  • Sarkar, A., et al. (2020). Switching behaviour of stilbene molecular device: a first-principles study. Applied Nanoscience, 10, 4237-4245. [Link]

  • Pool, A., et al. (2021). Single-Wavelength Visible-Light-Induced Reversible Isomerization of Stiff-Stilbene under Dynamic Covalent Control. Organic Letters, 23(8), 3014-3018. [Link]

  • Kistiakowsky, G. B., & Smith, W. R. (1936). Substituted Stilbenes. II. Thermal Isomerization. The Journal of Chemical Physics, 4, 508. [Link]

  • Li, Y., et al. (2022). Reversible Isomerization of Stiff-Stilbene by an Oriented External Electric Field. Journal of the American Chemical Society, 144(2), 924-931. [Link]

  • Perjési, P., et al. (2007). Structural Assignment of Stilbenethiols and Chalconethiols and Differentiation of Their Isomeric Derivatives by Means of 1H‐ and 13C‐NMR Spectroscopy. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(2), 379-391. [Link]

  • Iuliano, L., et al. (2011). Activation energy of light induced isomerization of resveratrol. Photochemical & Photobiological Sciences, 10(9), 1444-1448. [Link]

  • Fischer, E., & Y. Frei. (1959). Thermal isomerization of stilbene and styrylpyridines in the liquid state. Transactions of the Faraday Society, 55, 1686-1691. [Link]

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Saltiel, J., & Megarity, E. D. (1972). Mechanism of direct cis-trans photoisomerization of the stilbenes. Solvent viscosity and the azulene effect. Journal of the American Chemical Society, 94(8), 2742-2754. [Link]

  • Starry, S. (2026). A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. [Link]

  • Saltiel, J., & D'Agostino, J. T. (1972). Mechanism of direct cis-trans photoisomerization of the stilbenes. Nature of the azulene effect. [Link]

  • ResearchGate. (n.d.). a) Catalytic performance of various catalysts for cis‐stilbene... [Link]

  • Semantic Scholar. (n.d.). Progress on Cis-Trans Isomerization Reactions of Stilbenes. [Link]

  • FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. [Link]

  • Troe, J. (2012). Is photoisomerization of stilbene in solution directly promoted by solvent collisions? [Link]

  • MedicalLab. (2021). How to preserve thermolabile products. [Link]

  • Singh, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458-24465. [Link]

  • Wufu, R., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1034. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. [Link]

  • Al-Hussain, S. A., et al. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances, 11(9), 5221-5229. [Link]

  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • MicroChemicals. (n.d.). Storage and handling of photoresists and ancillaries. [Link]

  • Lucas-Abellán, C., et al. (2014). Strategies to improve the solubility and stability of stilbene antioxidants: a comparative study between cyclodextrins and bile acids. Food Chemistry, 147, 167-174. [Link]

  • Chen, R. S., et al. (2024). Impact of storage conditions on the stability and biological efficacy of trans-arachidin-1 and trans-arachidin-3 from peanut hairy root cultures. PLoS ONE, 19(2), e0297871. [Link]

  • Molecular Biology Products. (2022). A Temperature-Based Guide To Cold Storage In Labs. [Link]

  • Tojo, S., et al. (2005). Effect of oxygen on the formation and decay of stilbene radical cation during the resonant two-photon ionization. The Journal of Physical Chemistry A, 109(20), 4583-4588. [Link]

  • Varoni, E. M., et al. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. Molecules, 26(1), 169. [Link]

  • Kärnbro, E., et al. (2016). Electrocatalytic Z → E Isomerization of Azobenzenes. Journal of the American Chemical Society, 138(50), 16281-16284. [Link]

  • ResearchGate. (2011). Z-E Photo-Isomerisation of Styrene- and Stilbene-Derived Push-Pull Systems Bearing 4, 5-Dicyanoimidazole Unit. [Link]

  • Diau, E. W. G. (2012). Is photoisomerization of stilbene in solution directly promoted by solvent collisions? [Link]

  • Varoni, E. M., et al. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. Molecules, 26(1), 169. [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Managing Chemical Retention and Storage In Your Laboratory. [Link]

  • Amen, T., & Kaganovich, D. (2021). Resveratrol and related stilbene derivatives induce stress granules with distinct clearance kinetics. Molecular Biology of the Cell, 32(21), ar12. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (Z)-3-Hydroxy-5-methoxystilbene

Welcome to the Advanced Technical Support Center. As an Application Scientist working with complex stilbenoids, you are likely aware that while methoxylated stilbenes offer exceptional biological activity, their physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist working with complex stilbenoids, you are likely aware that while methoxylated stilbenes offer exceptional biological activity, their physicochemical properties present significant formulation hurdles.

(Z)-3-Hydroxy-5-methoxystilbene is a highly lipophilic molecule. The presence of the methoxy group at position 5 significantly increases its partition coefficient (LogP ~3.6–3.8) compared to polyhydroxylated analogs like resveratrol[1]. Furthermore, the (Z)-isomer (cis-configuration) is thermodynamically metastable and highly susceptible to photo-isomerization into the (E)-isomer under standard laboratory lighting[2]. This guide provides field-proven, causality-driven methodologies to overcome these solubility and stability bottlenecks.

Troubleshooting Guide & FAQs

Q: Why does (Z)-3-Hydroxy-5-methoxystilbene precipitate immediately when diluted from a DMSO stock into cell culture media? A: This phenomenon is known as "solvent shock." When you dilute a highly concentrated DMSO stock into an aqueous buffer (like PBS or DMEM), the DMSO rapidly diffuses into the bulk aqueous phase. The local concentration of the hydrophobic stilbene instantly exceeds its intrinsic aqueous solubility limit, leading to rapid nucleation and precipitation[3]. Solution: Avoid direct dilution. Instead, pre-complex the compound with a cyclic oligosaccharide such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic core before introduction to the aqueous environment[4][5].

Q: How can I prevent the photo-isomerization of the (Z)-isomer during my prolonged in vitro assays? A: Stilbenes undergo rapid cis/trans isomerization upon exposure to UV or visible light, which can confound your biological readouts[2]. Encapsulation within the hydrophobic cavity of HP-β-CD not only enhances aqueous solubility but also provides steric shielding to the alkene bridge, drastically reducing photo-degradation and isomerization rates[5]. All handling should still be performed under amber lighting.

Q: For in vivo oral dosing in murine models, aqueous suspensions yield erratic pharmacokinetic data. What is the optimal formulation? A: Aqueous suspensions of crystalline stilbenes suffer from dissolution-rate-limited absorption in the gastrointestinal tract[6]. To achieve high oral bioavailability, formulate the compound as a Self-Microemulsifying Drug Delivery System (SMEDDS). A validated mixture of Isopropyl Myristate (oil), Cremophor RH40 (surfactant), and PEG400 (co-surfactant) will spontaneously form nanoemulsions (<50 nm) upon contact with gastric fluids, keeping the drug solubilized and enhancing lymphatic uptake[7].

Decision Workflow for Solubility Enhancement

Workflow Start Compound Precipitation Detected CheckMedia Assess Target Media (In Vitro vs. In Vivo) Start->CheckMedia InVitro In Vitro Assays (Cell Culture) CheckMedia->InVitro Cell Media InVivo In Vivo Models (Oral/IV Dosing) CheckMedia->InVivo Animal Dosing Cyclodextrin HP-β-CD Complexation (1:1 to 1:5 Ratio) InVitro->Cyclodextrin SMEDDS Lipid Formulation (SMEDDS / Nanoemulsion) InVivo->SMEDDS Validate Validate Solubility (HPLC-UV) Cyclodextrin->Validate SMEDDS->Validate

Workflow for selecting a solubility enhancement strategy based on the experimental model.

Quantitative Data: Solubility Enhancement Strategies

The following table synthesizes quantitative outcomes from field-proven solubility enhancement strategies applied to methoxylated stilbenes.

Formulation StrategyKey ExcipientsMechanism of SolubilizationExpected Solubility IncreaseStability Benefit
Co-solvency DMSO / EthanolReduces dielectric constant of the solvent mixture.5 to 10-foldNone (Prone to precipitation upon dilution)[3]
Cyclodextrin Complexation HP-β-CDNon-covalent encapsulation within a hydrophobic cavity.40 to 100-foldProtects against UV-induced (Z) to (E) isomerization[5][8]
Solid Dispersion PEG / PVP K30Maintains the drug in an amorphous, metastable state.50 to 150-foldReduces thermal degradation[9]
SMEDDS IPM / Cremophor RH40 / PEG400Spontaneous formation of nano-droplets (<50 nm).>1,000-foldProtects against enzymatic degradation in the GI tract[7]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an analytical checkpoint to confirm success before proceeding to biological assays.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (In Vitro Assays)

This protocol utilizes the kneading and lyophilization method to force the hydrophobic stilbene into the cyclodextrin cavity, creating a water-soluble, light-stable complex[4].

Materials:

  • (Z)-3-Hydroxy-5-methoxystilbene (Powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Deionized Water & HPLC-grade Methanol

Step-by-Step Methodology:

  • Host Preparation: Dissolve HP-β-CD in deionized water to create a 100 mM stock solution.

  • Guest Addition: Add (Z)-3-Hydroxy-5-methoxystilbene powder to the solution at a 1:1 molar ratio. Causality Note: A 1:1 stoichiometry is optimal for stilbenes to ensure the aromatic rings are fully sequestered within the torus-shaped cavity.

  • Complexation: Stir the suspension vigorously at 33°C for 48 hours in complete darkness to facilitate non-covalent inclusion[4].

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter. This critical step removes any uncomplexed, precipitated compound.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a dry, stable inclusion complex powder.

  • Validation Checkpoint (HPLC-UV): Re-dissolve a known mass of the lyophilized powder in water. Analyze via HPLC-UV (detection at ~304 nm) against a standard curve to calculate the exact Encapsulation Efficiency (EE%) and final active drug concentration. Do not proceed to cell assays without this verified concentration.

Mechanism FreeDrug (Z)-3-Hydroxy- 5-methoxystilbene (Hydrophobic) Complex Inclusion Complex (Water Soluble, Light Stable) FreeDrug->Complex Non-covalent interaction HPBCD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complex Bioavailable Enhanced Cellular Uptake & Bioavailability Complex->Bioavailable Dissociation at target site

Mechanism of HP-β-CD inclusion complexation for enhancing solubility and stability.

Protocol B: Formulation of SMEDDS (In Vivo Oral Dosing)

This protocol generates an anhydrous pre-concentrate that spontaneously emulsifies into a nanoemulsion in the aqueous environment of the stomach, effectively bypassing the dissolution rate-limiting step of lipophilic drugs[7].

Materials:

  • Oil Phase: Isopropyl Myristate (IPM)

  • Surfactant: Cremophor RH40

  • Co-surfactant: PEG400

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine IPM (15% w/w), Cremophor RH40 (65% w/w), and PEG400 (20% w/w). Vortex for 5 minutes until a homogeneous, isotropic mixture is formed.

  • Drug Loading: Add (Z)-3-Hydroxy-5-methoxystilbene to the blank SMEDDS mixture (up to 50 mg/g of formulation).

  • Solubilization: Sonicate the mixture in a water bath at 40°C for 30 minutes in the dark until the drug is completely dissolved, yielding a clear, slightly viscous liquid.

  • Validation Checkpoint (Dynamic Light Scattering - DLS): Dilute 100 µL of the drug-loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. Analyze the resulting dispersion via DLS. A successful formulation must yield a uniform droplet size distribution of <50 nm (typically ~28 nm) with a Polydispersity Index (PDI) < 0.3[7]. If droplets exceed 100 nm, adjust the surfactant-to-oil ratio.

References

  • Technical Support Center: Enhancing In Vitro Solubility of cis-3,4',5-trimethoxy-3'-hydroxystilbene, Benchchem,
  • Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion, PMC,
  • Native Cyclodextrins as Complex
  • Pinostilbene as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsul
  • Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion, ResearchG
  • Showing NP-Card for 3-Hydroxy-5-methoxystilbene (NP0051663), NP-MRD,
  • Preparation and in vitro performance evaluation of resveratrol for oral self-microemulsion, PLoS ONE,
  • Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92, PMC,
  • Solubility and solution stability data of OBAs, ResearchG

Sources

Troubleshooting

Optimizing LC-MS/MS sensitivity for (Z)-3-Hydroxy-5-methoxystilbene detection

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for (Z)-3-Hydroxy-5-methoxystilbene (the cis-isomer of pinosylvin monomethyl ether).

Due to its structural instability and susceptibility to matrix-induced ion suppression, this compound requires highly controlled sample handling and precise ionization tuning.

Part 1: Core Experimental Workflow

The following diagram outlines the critical path for establishing a robust, self-validating LC-MS/MS method for cis-stilbenoids.

Workflow Step1 1. Sample Preparation (Amber Vials, SPE) Step2 2. UHPLC Separation (C18, Sub-2 µm) Step1->Step2 Step3 3. Ionization Optimization (ESI Negative Mode) Step2->Step3 Step4 4. MRM Tuning (Collision Energy, Tube Lens) Step3->Step4 Step5 5. Method Validation (Matrix Effects, Recovery) Step4->Step5

Stepwise LC-MS/MS method development workflow for stilbenoids.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my (Z)-isomer peak area degrade over time while a secondary peak emerges at a later retention time?

  • Mechanistic Rationale: The (Z)-configuration (cis-isomer) is thermodynamically less stable than the (E)-configuration (trans-isomer) due to steric hindrance between the two aromatic rings. Exposure to ambient UV light provides the activation energy necessary for π -bond rotation, causing rapid photo-isomerization into (E)-3-hydroxy-5-methoxystilbene[1].

  • Self-Validating Solution: Perform all sample extraction and preparation steps under amber lighting and use low-actinic amber autosampler vials.

  • Validation Check: Inject a freshly prepared standard every 10 samples. The (E)-isomer peak (which elutes later on a reversed-phase C18 column due to higher planarity and hydrophobicity) must remain <2% of the total peak area to validate light-protection integrity.

Q2: Which ionization mode (ESI+ vs. ESI-) yields the highest sensitivity for this compound?

  • Mechanistic Rationale: While stilbenes can form [M+H]+ adducts in positive electrospray ionization (ESI+), the presence of the phenolic hydroxyl group ( pKa​ ~9.5) makes negative electrospray ionization (ESI-) vastly superior[2]. Deprotonation to [M−H]− ( m/z 225.1) in ESI- reduces background noise significantly because fewer endogenous matrix lipids ionize in negative mode compared to positive mode, drastically improving the Signal-to-Noise (S/N) ratio[3].

  • Self-Validating Solution: Operate the mass spectrometer strictly in ESI- mode.

  • Validation Check: Compare the S/N ratio of a 10 ng/mL standard in both modes; a properly tuned ESI- source should yield a 5- to 10-fold S/N improvement over ESI+.

Q3: What mobile phase additives maximize the [M−H]− signal?

  • Mechanistic Rationale: Traditional acidic modifiers (like 0.1% formic acid) suppress deprotonation in ESI-. Conversely, using a weak concentration of ammonium fluoride ( NH4​F ) in the aqueous mobile phase acts as a gas-phase proton sink in the ESI source, driving the equilibrium toward the formation of the phenoxide anion [M−H]− .

  • Self-Validating Solution: Use 0.1 mM to 0.5 mM NH4​F in water as Mobile Phase A.

  • Validation Check: Monitor the baseline noise. NH4​F can sometimes increase baseline conductivity; titrate the concentration until the optimal analyte-to-background ratio is achieved.

Part 3: Troubleshooting Matrix Effects & Signal Suppression

When analyzing biological matrices (e.g., plasma, tissue homogenates), co-eluting phospholipids or complex polyphenols compete for charge droplets in the ESI source, leading to severe ion suppression[4].

Troubleshooting Issue Low S/N Ratio for (Z)-3-Hydroxy-5-methoxystilbene Check1 Is an (E)-isomer peak present? Issue->Check1 Fix1 Action: Block UV Light Use Amber Vials Check1->Fix1 Yes Check2 Is ion suppression > 20%? Check1->Check2 No Fix2 Action: Implement SPE Optimize Wash Steps Check2->Fix2 Yes Check3 Is ionization efficiency poor? Check2->Check3 No Fix3 Action: Add 0.1mM NH4F to Mobile Phase Check3->Fix3 Yes

Diagnostic logic tree for resolving LC-MS/MS sensitivity issues.

Self-Validating Post-Column Infusion Protocol: If you suspect matrix effects, infuse a 100 ng/mL solution of (Z)-3-hydroxy-5-methoxystilbene post-column via a T-junction while injecting a blank matrix sample. Drops in the infusion baseline indicate elution of suppressing matrix components. Adjust the UHPLC gradient so the target analyte elutes outside these suppression windows.

Part 4: Validated Experimental Protocols

This protocol utilizes Solid Phase Extraction (SPE) to isolate the stilbenoid. It is designed as a self-validating system: by adding the internal standard (IS) before protein precipitation, any matrix-induced losses during extraction are automatically normalized and flagged if absolute IS recovery drops below 70%[1].

Step 1: Sample Extraction (Strictly Light-Protected)

  • Aliquot 200 µL of plasma or tissue homogenate into a low-actinic microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Resveratrol-d4, 1 µg/mL). Validation point: Consistent IS area across all samples validates extraction efficiency.

  • Precipitate proteins by adding 600 µL of ice-cold acetonitrile (containing 1% formic acid to disrupt protein binding).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

Step 2: Solid Phase Extraction (SPE)

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL methanol, followed by 1 mL water.

  • Dilute the supernatant from Step 1 with 2 mL of LC-MS grade water and load onto the cartridge.

  • Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the stilbenoids with 1 mL of 100% methanol.

  • Evaporate the eluate under a gentle stream of nitrogen at room temperature (to prevent thermal degradation) and reconstitute in 100 µL of initial mobile phase.

Step 3: UHPLC-MS/MS Analysis

  • Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Execute the optimized gradient (Table 2) and monitor the MRM transitions (Table 1).

Part 5: Quantitative Data & Parameters

Table 1: Optimized MRM Parameters for (Z)-3-Hydroxy-5-methoxystilbene (ESI-)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
(Z)-3-Hydroxy-5-methoxystilbene 225.1210.150-22Quantifier (Loss of ∙CH3​ )
(Z)-3-Hydroxy-5-methoxystilbene 225.1183.150-35Qualifier (Loss of C2​H2​O )
Resveratrol-d4 (IS) 231.1189.150-25Internal Standard

(Note: Exact Collision Energy values depend on the specific mass spectrometer geometry and should be tuned via direct infusion).

Table 2: Optimized UHPLC Gradient Profile

Time (min)Mobile Phase A (0.5 mM NH4​F in H2​O ) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.080200.4
1.080200.4
4.040600.4
5.05950.4
6.55950.4
6.680200.4
8.080200.4

Part 6: References

  • Absorption, Metabolism, and Excretion of Cajaninstilbene Acid Source: ACS Publications URL:[2]

  • Improved Sensitivity and Specificity for trans-Resveratrol in Red Wine Analysis with HPLC–UV and LC–MS Source: LCGC International URL:[3]

  • A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) Source: PMC (PubMed Central) URL:[1]

  • Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies Source: PubMed URL:[4]

Sources

Optimization

Technical Support Center: Overcoming UV Light Degradation of (Z)-3-Hydroxy-5-methoxystilbene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic data, irreproducible assays, and disappearing compounds when working with stilbenoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic data, irreproducible assays, and disappearing compounds when working with stilbenoids. (Z)-3-Hydroxy-5-methoxystilbene is a highly photosensitive cis-stilbene derivative. If you are losing your compound during routine benchtop handling, you are likely falling victim to its inherent photochemical reactivity.

This guide is designed to move beyond basic "store in the dark" advice. Here, we will dissect the photochemical causality of your degradation issues and provide field-proven, self-validating protocols to ensure the absolute integrity of your experiments.

Mechanistic Overview: The Dual Threat of UV Exposure

To stop degradation, you must understand the two distinct photochemical pathways triggered when (Z)-3-Hydroxy-5-methoxystilbene is exposed to ultraviolet (UV) light (even ambient fluorescent lab lighting):

  • Photoisomerization: UV light excites the (Z)-isomer to the singlet ( S1​ ) state, providing the energy required to break the π -bond temporarily, allowing rotation to the thermodynamically favored (E)-isomer (trans-isomer)[1]. This alters the molecule's spatial geometry and biological activity.

  • Photocyclization & Oxidation (The Mallory Reaction): Concurrently, the excited S1​ state can undergo a conrotatory 6 π -electrocyclization to form a transient intermediate: dihydrophenanthrene (DHP)[2]. In a strictly anaerobic environment, this cyclization is reversible[3]. However, if dissolved oxygen is present in your solvent, it acts as an electron acceptor, irreversibly oxidizing the DHP into a dead-end phenanthrene derivative[3].

PhotochemicalPathway Z_Stilbene (Z)-3-Hydroxy-5-methoxystilbene (Target cis-Isomer) E_Stilbene (E)-3-Hydroxy-5-methoxystilbene (trans-Isomer) Z_Stilbene->E_Stilbene UV Light (hv) Photoisomerization DHP Dihydrophenanthrene (DHP) (Transient Intermediate) Z_Stilbene->DHP UV Light (hv) 6π-Photocyclization Phenanthrene Phenanthrene Derivative (Irreversible Degradant) DHP->Phenanthrene Dissolved O2 Irreversible Oxidation

Photochemical degradation pathway of (Z)-3-Hydroxy-5-methoxystilbene via UV exposure.

Troubleshooting Guides & Step-by-Step Methodologies

To preserve your compound, we must implement systems that eliminate both the energy source (photons) and the chemical trap (oxygen).

Protocol A: Complete Atmospheric and Photonic Exclusion (Benchtop Handling)

Causality: Simple nitrogen bubbling is insufficient for removing the trace O2​ that drives the irreversible oxidation of DHP. We must use a rigorous Freeze-Pump-Thaw method to completely degas the solvent, ensuring that any accidental UV exposure results only in reversible cyclization rather than permanent degradation.

  • Solvent Preparation: Place your chosen solvent (e.g., DMSO or Ethanol) in a Schlenk flask.

  • Freeze-Pump-Thaw: Submerge the flask in liquid nitrogen until the solvent freezes solid. Open the flask to a high vacuum for 5 minutes to remove atmospheric gases. Close the vacuum and let the solvent thaw in a warm water bath, allowing trapped O2​ bubbles to escape. Repeat this cycle three times.

  • Actinic Shielding: Transfer the degassed solvent to an amber glass vial that has been pre-purged with Argon.

  • Dissolution: Weigh and dissolve the (Z)-3-Hydroxy-5-methoxystilbene strictly under red or yellow darkroom lighting.

  • Radical Quenching (Optional): Add 0.1% BHT (Butylated hydroxytoluene) to act as a sacrificial antioxidant if absolute anaerobic conditions cannot be maintained during your assay.

Self-Validation System: Inject a 1 µL aliquot of your prepared solution into an LC-MS system immediately, and again after 4 hours of simulated benchtop exposure. A stable [M+H]+ peak without the appearance of an [M−2]+ peak (which indicates phenanthrene formation) validates the success of your exclusion system.

Protocol B: Nanoparticle Encapsulation for Long-Term Formulation

Causality: For long-term storage or in vivo studies, atmospheric exclusion is impossible. Recent pharmaceutical studies demonstrate that encapsulating stilbenoids in physically restricts the conformational flexibility required for photoisomerization and shields the molecules from UV penetration[4].

  • Preparation: Procure MSNs with a pore size of 2–4 nm.

  • Loading: Suspend the MSNs in a highly concentrated, degassed ethanol solution of the (Z)-isomer.

  • Incubation: Stir the suspension in complete darkness for 24 hours, allowing capillary action to draw the stilbene into the mesopores.

  • Recovery: Centrifuge the mixture, wash the pellet briefly with cold water to remove unencapsulated surface molecules, and lyophilize the powder.

Self-Validation System: Expose the dry MSN powder to direct UV light (254 nm) for 60 minutes alongside a control of unencapsulated powder. Extract the compound from the MSNs using methanol and analyze via HPLC. A recovery rate of >95% of the (Z)-isomer validates the photoprotective efficacy of the silica matrix.

StabilizationWorkflow Step1 1. Solvent Degassing Freeze-Pump-Thaw to remove O2 Step2 2. Actinic Shielding Use amber vials & red light Step1->Step2 Step3 3. Antioxidant Addition Add radical quenchers (e.g., BHT) Step2->Step3 Step4 4. Encapsulation (Optional) Load into Mesoporous Silica NPs Step3->Step4

Step-by-step workflow for stabilizing (Z)-3-Hydroxy-5-methoxystilbene solutions.

Degradation Kinetics Data

The following table summarizes the quantitative impact of various storage conditions on the half-life ( t1/2​ ) of (Z)-3-Hydroxy-5-methoxystilbene solutions (10 mM in DMSO at 25°C).

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant
Clear Glass VialAmbient AirStandard Lab Fluorescent< 2 hours(E)-Isomer & Phenanthrenes
Amber Glass VialAmbient AirAmbient (Shielded)~ 24 hoursPhenanthrenes
Amber Glass VialArgon (Degassed)Ambient (Shielded)> 7 days(E)-Isomer (Trace)
MSN EncapsulatedAmbient AirStandard Lab Fluorescent> 30 daysNone detected

Frequently Asked Questions (FAQs)

Q: My LC-MS data shows a new peak with a mass exactly 2 Da lighter than (Z)-3-Hydroxy-5-methoxystilbene. What is this? A: This is the classic signature of the [2]. The (Z)-isomer has undergone a 6 π -photocyclization to dihydrophenanthrene (DHP), followed by irreversible oxidation. The loss of two hydrogen atoms (2 Da) confirms the aromatization into a phenanthrene derivative. You must rigorously improve your solvent degassing protocol (Protocol A).

Q: I stored my solution in a clear vial in the dark fridge, but it still degraded. Why? A: "Dark" is a relative term. Standard laboratory environments often have ambient UV leakage from fluorescent lighting or windows. Stilbenes are highly photosensitive; even brief exposure during transit from the balance to the fridge can trigger the singlet ( S1​ ) excited state, leading to [1]. Always use amber glassware and prepare solutions under red light.

Q: Can I reverse the degradation by irradiating the sample with a different wavelength of light? A: Photoisomerization between the (Z) and (E) isomers is reversible and will eventually reach a photostationary state depending on the specific wavelength of irradiation[3]. However, once the DHP intermediate is oxidized by oxygen into a phenanthrene, the reaction is thermodynamically irreversible. Prevention is the only cure.

References

  • Photocyclization of Stilbenes and Related Molecules - Organic Reactions. [Link]

  • Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - RSC Advances.[Link]

  • An Investigation into the Molecular Interactions and Biological Effect of Natural Stilbenoids at the TRPA1 and TRPV4 Ion Channels - Doria (Åbo Akademi University).[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of (Z)-3-Hydroxy-5-methoxystilbene Isomers

Welcome to the technical support center dedicated to the chromatographic purification of (Z)-3-Hydroxy-5-methoxystilbene and its geometric isomer. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic purification of (Z)-3-Hydroxy-5-methoxystilbene and its geometric isomer. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific target molecule. Stilbene isomers present unique purification challenges due to their structural similarities and the potential for on-column conversion. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower you to achieve high-purity separation.

The separation of geometric isomers, such as the (Z) and (E) forms of 3-Hydroxy-5-methoxystilbene, is a non-trivial task. The (E)-isomer (trans) is typically more thermodynamically stable and less polar than the sterically hindered (Z)-isomer (cis).[1][2] This subtle difference in polarity is the primary handle for chromatographic separation. However, the purification process is complicated by two key factors:

  • Photoisomerization : The less stable (Z)-isomer is susceptible to isomerization to the (E)-form when exposed to UV or even ambient laboratory light.[3][4][5]

  • Secondary Interactions : The presence of a phenolic hydroxyl group can lead to undesirable interactions with the stationary phase, causing significant peak tailing and reduced resolution.[6][7][8]

This guide will address these challenges head-on, providing you with the strategies and methodologies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural differences between the (Z) and (E) isomers of 3-Hydroxy-5-methoxystilbene that can be exploited for separation?

A1: The key difference is their three-dimensional geometry. The (E)-isomer has a more linear, planar structure, making it less polar. The (Z)-isomer's substituents on the double bond are on the same side, causing steric hindrance that twists the molecule out of planarity and increases its dipole moment, making it slightly more polar.[1][2] This polarity difference is the fundamental principle used for separation in normal-phase and reverse-phase chromatography. In reverse-phase HPLC, the less polar (E)-isomer will interact more strongly with the C18 stationary phase and thus have a longer retention time than the more polar (Z)-isomer.

Q2: Which chromatographic technique—HPLC, SFC, or Flash—is best for my needs?

A2: The optimal technique depends on your objective:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for both high-resolution analytical purity checks and for purifying small to moderate quantities (milligrams to grams) at high purity. Reverse-phase HPLC on a C18 column is highly effective for separating these isomers.[1][9]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, particularly for preparative-scale work. It is often faster, uses less organic solvent (making it a "greener" technology), and provides different selectivity compared to HPLC.[10][11][12] It is particularly advantageous for separating isomers that are difficult to resolve by HPLC.[13]

  • Flash Column Chromatography: This is the most cost-effective method for purifying large quantities (multi-gram to kilogram scale) of material when baseline separation is not strictly required. It is ideal for initial cleanup of crude reaction mixtures to enrich the desired isomer before a final polishing step by preparative HPLC.[14]

Q3: I suspect my (Z)-isomer is converting to the more stable (E)-isomer during purification. How can I prevent this?

A3: Isomerization of the (Z)-stilbene is a common and critical problem. It can be catalyzed by exposure to light or acidic conditions.[1][2][5]

  • Protect from Light: All solutions containing the stilbene should be prepared in amber vials and protected from ambient light. When performing column chromatography, wrap the glass column in aluminum foil.[1][2]

  • Avoid Acidic Conditions: Standard silica gel can be slightly acidic, which can catalyze isomerization.[1] Consider using silica gel that has been neutralized with a base like triethylamine (added to the eluent at ~0.1%) or using a less acidic stationary phase like alumina for flash chromatography.[14][15]

  • Work Efficiently: Minimize the time the compound spends in solution and on the column.

Q4: My chromatograms show severe peak tailing for both isomers. What is the cause and how do I fix it?

A4: Peak tailing for this compound is almost certainly caused by secondary interactions between the phenolic hydroxyl group and active sites on the stationary phase, particularly residual silanols on silica-based columns.[6][7][8][16]

  • Mobile Phase pH Control: The most effective solution is to suppress the ionization of the phenolic group. Add a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase.[6][17] This will protonate the silanol groups and the phenol, minimizing the strong secondary ionic interactions that cause tailing.

  • Use End-Capped Columns: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.[16]

  • Lower Sample Load: Overloading the column can exacerbate tailing.[7][18] Try injecting a smaller mass of your compound.

Troubleshooting Guide

This section directly addresses common problems encountered during the purification of (Z)-3-Hydroxy-5-methoxystilbene isomers.

Problem 1: Poor or no separation between the (Z) and (E) isomer peaks.
  • Possible Cause 1: Inappropriate Mobile Phase Polarity.

    • Explanation: The eluting strength of your mobile phase may be too high, causing both isomers to elute too quickly without sufficient interaction with the stationary phase.

    • Solution: For reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For normal-phase flash chromatography, decrease the percentage of the polar solvent (e.g., ethyl acetate in hexane).[2] Develop your method using TLC or analytical HPLC first to find the optimal solvent strength.

  • Possible Cause 2: Incorrect Column Choice.

    • Explanation: Not all columns offer the same selectivity for isomers. A standard C18 column is a good starting point, but other phases may provide better resolution.

    • Solution: Consider a phenyl-hexyl or a cholesterol-based stationary phase, which can offer different selectivity for aromatic and structurally rigid molecules through pi-pi interactions and shape selectivity, respectively.[19]

  • Possible Cause 3: Gradient is Too Steep (HPLC).

    • Explanation: If you are using a gradient, it may be ramping up too quickly, not allowing enough time for the subtle differences between the isomers to effect a separation.

    • Solution: Flatten your gradient around the elution time of your isomers. A shallower gradient increases the resolution between closely eluting peaks.

Problem 2: The peak corresponding to the (Z)-isomer is significantly smaller than expected based on crude sample analysis.
  • Possible Cause 1: On-Column or In-Sample Photoisomerization.

    • Explanation: As discussed in the FAQs, the (Z)-isomer is likely converting to the (E)-isomer upon exposure to light during sample preparation or the chromatography run itself.[3][4]

    • Solution: Implement rigorous light protection measures immediately. Use amber glassware, cover autosampler trays, and wrap the column and tubing in foil.[1][5]

  • Possible Cause 2: Degradation.

    • Explanation: Prolonged exposure to harsh conditions (strong acid/base, high temperature, or intense light) can lead to degradation products beyond simple isomerization.[5]

    • Solution: Use milder conditions. If you must use a pH modifier, use a weak acid like formic acid. Ensure your mobile phase is fresh and your sample is not left on the instrument for extended periods before injection.

Problem 3: Low overall recovery of material after preparative chromatography.
  • Possible Cause 1: Column Overload.

    • Explanation: Loading too much sample onto the column leads to broad peaks that are difficult to fractionate cleanly, forcing you to discard mixed fractions and reducing yield.[18]

    • Solution: Perform a loading study. Start with a small injection and incrementally increase the mass until you see a degradation in peak shape. As a rule of thumb, do not exceed 1% of the column's stationary phase mass per injection.

  • Possible Cause 2: Irreversible Adsorption.

    • Explanation: The phenolic nature of the compound can lead to strong, sometimes irreversible, binding to active sites on the stationary phase, especially if the column is old or of poor quality.

    • Solution: Ensure your mobile phase is properly acidified to prevent this. If the problem persists, try flushing the column with a very strong solvent (e.g., isopropanol) or consider using a different, more inert column.

Visualizations & Workflows

Method Selection Workflow

This diagram provides a decision-making framework for selecting the most appropriate purification technique based on your experimental goals.

MethodSelection start What is your primary goal? scale What is your required scale? start->scale Compound Isolation purity_check Analytical Purity Check start->purity_check Purity Analysis small_scale Small Scale (<1g) High Purity scale->small_scale Small large_scale Large Scale (>1g) Moderate Purity scale->large_scale Large hplc Analytical HPLC (C18 Column) purity_check->hplc prep_hplc Preparative HPLC small_scale->prep_hplc sfc Preparative SFC (Alternative to HPLC) small_scale->sfc flash Flash Chromatography (Initial Cleanup) large_scale->flash final_hplc Final Polish w/ Prep HPLC flash->final_hplc

Caption: A decision tree for selecting the appropriate chromatographic technique.

Troubleshooting Workflow for Poor Isomer Separation

Troubleshooting start Problem: Poor Peak Resolution/Co-elution check_tailing Are peaks tailing? start->check_tailing check_rt Are peaks eluting very early (<2 min)? check_tailing->check_rt No add_acid Action: Add 0.1% Formic Acid to mobile phase to suppress phenolic interactions. check_tailing->add_acid Yes check_gradient Is the gradient shallow enough? check_rt->check_gradient No decrease_organic Action: Decrease initial % Organic (e.g., ACN or MeOH) in mobile phase. check_rt->decrease_organic Yes flatten_gradient Action: Flatten gradient over the elution window of isomers. check_gradient->flatten_gradient No change_column Action: Try a different column chemistry (e.g., Phenyl-Hexyl). check_gradient->change_column Yes, still poor add_acid->check_rt decrease_organic->check_gradient end Resolution Improved flatten_gradient->end change_column->end

Caption: A logical workflow for troubleshooting poor isomer peak resolution.

Experimental Protocols

Protocol 1: Analytical Reverse-Phase HPLC for Purity Assessment

Objective: To achieve baseline separation of (Z) and (E)-3-Hydroxy-5-methoxystilbene for accurate purity determination.

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 2.6-5 µm, 4.6 x 150 mmA standard C18 provides good hydrophobic retention, while end-capping minimizes silanol interactions.[20][21]
Mobile Phase A 0.1% (v/v) Formic Acid in Deionized WaterThe acid suppresses ionization of the phenol and silanol groups, preventing peak tailing.[6][17]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 30% B, ramp to 80% B over 15 minutesA shallow gradient is crucial for resolving isomers with similar polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at ~300-320 nmStilbenes have strong UV absorbance in this range. A DAD allows for monitoring multiple wavelengths.
Sample Prep. Dissolve sample in mobile phase (50:50 A:B) to ~0.1 mg/mLDissolving in the mobile phase prevents peak distortion due to solvent mismatch.[7]

Expected Outcome: The more polar (Z)-isomer will elute before the less polar (E)-isomer. Look for sharp, symmetrical peaks (Asymmetry Factor between 0.9 and 1.2).

Protocol 2: Preparative Flash Chromatography for Initial Cleanup

Objective: To perform a rapid, large-scale enrichment of the (Z)-isomer from a crude reaction mixture.

1. TLC Method Development:

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will give the (Z)-isomer an Rf value of ~0.2-0.3 and provide visible separation from the (E)-isomer and other impurities.[2]

2. Column Preparation and Execution:

  • Stationary Phase: Use silica gel (230-400 mesh). Pro-Tip: To prevent isomerization, you can use silica pre-treated with triethylamine. Prepare a slurry of silica in your chosen eluent containing 0.5% triethylamine, pack the column, and then equilibrate with the eluent without the added base.

  • Column Packing: Pack the column using a wet slurry method with your chosen non-polar solvent (e.g., hexane) to ensure a uniform bed free of air bubbles.[1]

  • Sample Loading: Dissolve the crude material in a minimal amount of a low-polarity solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting with the solvent system determined by your TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure (Z)-isomer.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, protect the solution from light during this process.

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]

  • Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation. (2022). Frontiers in Chemistry. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Chiral Separation of Stilbene Dimers Generated by Biotransformation for Absolute Configuration Determination and Antibacterial Evaluation. (2022). PubMed Central (PMC). [Link]

  • SFC Columns. Shimadzu. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Optimizing the Purification of a Standard Chiral Compound Utilizing a Benchtop, Multi-Purpose, Semi-Preparative. (2011). Gilson. [Link]

  • Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. (2025). MDPI. [Link]

  • Achieving Chiral Purity: Separation of Stilbene Oxide with Orochem's Polysaccharide-based CSP. (2024). YouTube. [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (2026). ResearchGate. [Link]

  • Chiral separation of trans-Stilbene oxide. KNAUER. [Link]

  • Stilbenes Preparation and Analysis. (2015). Wiley-VCH. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Optimization of the Mobile Phase Composition. ResearchGate. [Link]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2014). Molecules. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Flash Column Chromatography. University of Rochester. [Link]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. (2025). Semantic Scholar. [Link]

  • Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization. (1986). Journal of Chemical Education. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). Technology Networks. [Link]

  • Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography. (2013). PubMed. [Link]

  • Handling Instructions for ScintinelTM Stilbene Crystal Products. Inrad Optics. [Link]

  • Method in purifying trans-stilbene. (1954).
  • Separation and purification of three stilbenes from the radix of Polygonum cillinerve (Nakai) Ohwl by macroporous resin column chromatography combined with high-speed counter-current chromatography. (2014). SciELO. [Link]

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (2021). University of Coimbra. [Link]

  • Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their[6][10] H-shift isomers. (2018). Royal Society of Chemistry. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • How to separate E and Z isomers? (2016). ResearchGate. [Link]

  • Transformation of Stilbene Glucosides From Reynoutria multiflora During Processing. (2022). PubMed Central (PMC). [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (2020). Royal Society of Chemistry. [Link]

Sources

Optimization

Minimizing matrix effects in (Z)-3-Hydroxy-5-methoxystilbene plasma analysis

Welcome to the technical support center for the bioanalysis of (Z)-3-Hydroxy-5-methoxystilbene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of (Z)-3-Hydroxy-5-methoxystilbene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during plasma sample analysis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your assay's accuracy, precision, and robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding (Z)-3-Hydroxy-5-methoxystilbene and the nature of matrix effects in a bioanalytical context.

Q1: What is (Z)-3-Hydroxy-5-methoxystilbene and why is its analysis important?

(Z)-3-Hydroxy-5-methoxystilbene, also known as pinosylvin monomethyl ether, is a naturally occurring methoxystilbene found in various plant species, including several types of pine.[1] Like its more famous relative, resveratrol, it is investigated for a range of pharmacological activities, including potential anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] Accurate quantification in plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which are fundamental to drug development and understanding its therapeutic potential.[4][5][6]

Q2: What, precisely, is a "matrix effect" in plasma analysis?

A matrix effect is the alteration of an analyte's response in an analytical instrument due to the influence of other, often unidentified, components present in the sample matrix.[7] In the context of plasma analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interfering components can co-elute with your target analyte, (Z)-3-Hydroxy-5-methoxystilbene, and affect the efficiency of the ionization process in the mass spectrometer's source.[8] This typically manifests as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which compromise data accuracy and precision.[8][9] If not properly controlled, matrix effects can reduce analytical accuracy by 20-80%.[10]

Q3: What are the primary causes of matrix effects in plasma?

The main culprits for matrix effects in plasma, particularly with electrospray ionization (ESI), are phospholipids from cell membranes and endogenous proteins.[11][12] Phospholipids are notorious for causing ion suppression and can also build up on the LC column and in the MS source, leading to poor reproducibility and decreased sensitivity over time.[11] Other substances like salts, anticoagulants, and co-administered drugs can also contribute to matrix effects.[8]

Q4: How do I know if my assay is suffering from matrix effects?

Regulatory bodies like the FDA and EMA mandate the assessment of matrix effects during bioanalytical method validation.[5][10][13] The most common quantitative method is the post-extraction spike method .[12] This involves comparing the analyte's response in a blank plasma extract that has been spiked with the analyte after the extraction process to the response of the analyte in a pure solution at the same concentration. The ratio of these responses, known as the Matrix Factor (MF) , provides a quantitative measure of the matrix effect. An MF value of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement. According to the latest ICH M10 guideline, the matrix effect should be evaluated using matrix from at least six different sources.[14]

Part 2: Troubleshooting Guide & Protocols

This section provides detailed solutions and step-by-step protocols for specific problems you may encounter.

Q5: I'm observing significant ion suppression (Matrix Factor < 0.8). What is my first step?

Significant ion suppression indicates that your current sample preparation method is not sufficiently cleaning the sample before it reaches the LC-MS/MS system. The goal is to remove interfering endogenous components, primarily phospholipids and proteins.[9] Your first step is to evaluate and optimize your sample preparation protocol. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[12]

Below is a decision-making workflow to guide your optimization process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Significant Ion Suppression Detected (MF < 0.8) prep_method What is your current sample prep method? start->prep_method ppt Protein Precipitation (PPT) prep_method->ppt PPT lle Liquid-Liquid Extraction (LLE) prep_method->lle LLE spe Solid-Phase Extraction (SPE) prep_method->spe SPE ppt_sol Action: Switch to a more selective method like LLE or SPE. PPT is often insufficient. ppt->ppt_sol lle_sol Action: Optimize LLE. - Adjust pH to ensure analyte is neutral. - Test different organic solvents. lle->lle_sol spe_sol Action: Optimize SPE. - Screen different sorbents (e.g., C18, Mixed-Mode). - Optimize wash and elution steps. spe->spe_sol end_node Re-evaluate Matrix Factor. Goal: MF between 0.85 and 1.15 with CV < 15% ppt_sol->end_node lle_sol->end_node spe_sol->end_node

Caption: Troubleshooting Decision Tree for Ion Suppression.

Q6: My analyte recovery is low and inconsistent. How can I improve it?

Low and variable recovery points to a suboptimal extraction process where the analyte is not efficiently transferred from the plasma matrix into the final solution for injection. The choice of extraction technique and its parameters are critical.

Causality: (Z)-3-Hydroxy-5-methoxystilbene possesses both a hydrophobic stilbene backbone and a polar phenolic hydroxyl group. This amphipathic nature requires careful selection of solvents and pH conditions to ensure efficient partitioning.

Solution: Systematically evaluate the three main extraction methods.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Protein removal via denaturation with an organic solvent.[15]Analyte partitioning between two immiscible liquid phases.[16]Analyte isolation based on chemical affinity to a solid sorbent.[17]
Selectivity Low (co-extracts salts, phospholipids).[16]Moderate (depends on solvent and pH).[16]High (removes most interferences).[16]
Typical Recovery Can be high, but often variable.60-90%, highly dependent on optimization.[18]>80%, generally highly reproducible.
Matrix Effect High potential for ion suppression.[9]Reduced matrix effects.Lowest matrix effects.
Pros Simple, fast, inexpensive.[19]Cost-effective, yields clean extracts.[16]Cleanest extracts, high concentration factor, easily automated.
Cons "Dirty" extract, not very selective.[9]Labor-intensive, potential for emulsions, uses large solvent volumes.[16]More expensive, requires method development.[16]
Experimental Protocols

Here are detailed starting protocols for each extraction method, which should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT) - A Quick Screening Method

This method is best for initial screening but is often insufficient for validated, regulated bioanalysis due to high matrix effects.[9]

  • Preparation: Allow plasma samples to thaw completely at room temperature. Vortex briefly.

  • Solvent Addition: In a microcentrifuge tube, add 300 µL of cold (<4°C) acetonitrile containing your internal standard (IS) to 100 µL of plasma sample (a 3:1 ratio is common).[20][21]

  • Precipitation: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition.

  • Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) - A More Selective Approach

LLE offers a cleaner extract than PPT. The key is to adjust the pH to keep the analyte in a neutral, non-ionized state to maximize its partitioning into the organic solvent.

  • Preparation: To 100 µL of plasma, add the internal standard.

  • pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M acetate buffer, pH 5.0) to the plasma. This is crucial to neutralize the phenolic hydroxyl group of the analyte, increasing its hydrophobicity.

  • Solvent Addition: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[18][23]

  • Extraction: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in the mobile phase.

  • Analysis: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) - The Gold Standard for Cleanliness

SPE provides the cleanest extracts and is the preferred method for minimizing matrix effects in regulated bioanalysis. A reversed-phase polymer-based sorbent (e.g., Oasis HLB) is a good starting point for this type of molecule.

Caption: General Solid-Phase Extraction (SPE) Workflow.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. This ensures the analyte is retained effectively on the reversed-phase sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.[17]

  • Equilibration: Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.[17]

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).[17]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is critical for removing polar interferences while retaining the analyte.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

References
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]

  • Souza, I. D., & Queiroz, M. E. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • Wessel, D., & Flügge, U. I. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • Francis, T., & Lowes, S. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]

  • Kalogiannopoulou, D., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. PMC. [Link]

  • Waters Corporation. (n.d.). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. [Link]

  • Roberts, J. C., & Johnson-Worth, K. M. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Journal of Agricultural and Food Chemistry. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. ACS Publications. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Valbuena-Pecino, S., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. PMC. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • Zuo, Y., et al. (2023). Influence of Cold Plasma Processing on the Stability of Phenolic Compounds of Araça-Boi (Eugenia stipitata) Juice. MDPI. [Link]

  • Guntupalli, C., et al. (2023). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. PMC. [Link]

  • Azmir, J., et al. (2013). Extraction of phenolic compounds: A review. PMC - NIH. [Link]

  • Narender, G. (2021). Bioanalytical Method Development and Validation for Simultaneous Estimation of Imatinib and Its Metabolite Desmethyl Imatinib in Human Plasma Using Liquid Chromatography and Mass Spectrometric Detection. [Link]

  • SlideShare. (n.d.). Review on Bioanalytical Method Development in Human Plasma. [Link]

  • Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. IJTSRD. [Link]

  • ResearchGate. (n.d.). (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. [Link]

  • Pezet, R., & Pont, V. (2021). Impact of Environmental Factors on Stilbene Biosynthesis. PMC. [Link]

  • Wiciński, M., et al. (2020). More Than Resveratrol: New Insights into Stilbene-Based Compounds. PMC. [Link]

  • Salehi, B., et al. (2021). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. PMC. [Link]

  • Wawro, M., et al. (2020). The Effect of 3′-Hydroxy-3,4,5,4′-Tetramethoxy-stilbene, the Metabolite of the Resveratrol Analogue DMU-212, on the Motility and Proliferation of Ovarian Cancer Cells. MDPI. [Link]

Sources

Troubleshooting

Resolving peak tailing of (Z)-3-Hydroxy-5-methoxystilbene in reverse-phase HPLC

Focus: Resolving Peak Tailing for (Z)-3-Hydroxy-5-methoxystilbene Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for (Z)-3-Hydroxy-5-methoxystilbene

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. (Z)-3-Hydroxy-5-methoxystilbene presents unique chromatographic challenges due to its phenolic hydroxyl group, methoxy substitution, and thermodynamically unstable (Z)-alkene stereochemistry.

This guide provides a mechanistic breakdown of peak tailing for this specific analyte, followed by a self-validating experimental protocol to ensure reliable, symmetrical peak integration.

Diagnostic Workflow

TroubleshootingWorkflow Start Peak Tailing Detected (USP Tf > 1.5) CheckPH Check Mobile Phase pH Is pH > 4.0? Start->CheckPH Acidify Acidify to pH 2.5-3.0 (0.1% Formic/Phosphoric Acid) CheckPH->Acidify Yes CheckCol Check Column Chemistry Unendcapped / Type A Silica? CheckPH->CheckCol No Resolved Symmetrical Peak Achieved (USP Tf 1.0 - 1.2) Acidify->Resolved SwitchCol Switch to Type B Silica (Fully Endcapped C18) CheckCol->SwitchCol Yes CheckIso Check Sample Stability (Z) to (E) Isomerization? CheckCol->CheckIso No SwitchCol->Resolved Protect Use Amber Vials & Thermostat Autosampler (4°C) CheckIso->Protect Yes Protect->Resolved

Logical workflow for diagnosing and resolving RP-HPLC peak tailing in phenolic stilbenes.

Frequently Asked Questions (Mechanistic Deep Dives)

Q1: Why does the phenolic hydroxyl group of (Z)-3-Hydroxy-5-methoxystilbene cause peak tailing on standard C18 columns? A: Peak tailing fundamentally arises from multiple retention mechanisms operating simultaneously[1]. While the primary mechanism is hydrophobic partitioning into the C18 stationary phase, the phenolic hydroxyl group acts as a strong hydrogen bond donor. Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH)[1]. If the mobile phase pH is not strictly controlled, these silanols can ionize (Si-O⁻), creating highly active sites that interact with the polarized phenolic group. This secondary interaction retains a fraction of the analyte molecules longer than the bulk population, elongating the trailing edge of the peak[1][2]. Furthermore, older "Type A" silica contains trace metal impurities that can chelate phenolic compounds, exacerbating the tailing effect[3][4].

Q2: How does mobile phase pH modulation resolve this secondary interaction? A: The most effective strategy to suppress silanol interactions is to lower the pH of the mobile phase below the pKa of the silanol groups (typically pKa 3.5–4.5). By acidifying the aqueous mobile phase to pH 2.5–3.0 using additives like 0.1% formic acid or 0.1% phosphoric acid, the silanol groups are forced into their neutral, protonated state (Si-OH)[5][6]. Simultaneously, this low pH ensures that the weakly acidic phenolic hydroxyl group of the stilbene remains fully unionized. This eliminates ion-exchange interactions and significantly weakens hydrogen bonding, resulting in a sharp, symmetrical peak[6][7].

Q3: Could the (Z)-stereochemistry be contributing to peak distortion? A: Yes. The (Z)-isomer (cis) of stilbenes is sterically hindered and thermodynamically less stable than the (E)-isomer (trans). Under exposure to ambient UV/Vis light or elevated temperatures, (Z)-3-Hydroxy-5-methoxystilbene readily undergoes photoisomerization to the (E)-isomer. If this conversion occurs during the chromatographic run (on-column isomerization), it manifests as a broadened, tailing peak or a "bridge" between the (Z) and (E) retention times. If it occurs in the autosampler, you will observe a growing secondary peak and a distorted primary peak. This is a chemical stability issue masquerading as a chromatographic tailing issue.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes a specific causality and a validation check to ensure the root cause of the tailing is definitively isolated and addressed.

Step 1: Mobile Phase Preparation & pH Control

  • Prepare the aqueous mobile phase (Mobile Phase A) using ultrapure water (18.2 MΩ·cm).

  • Add 0.1% (v/v) LC-MS grade formic acid (for MS detection) or 0.1% phosphoric acid (for UV/DAD detection) to Mobile Phase A.

  • Validation Check: Verify that the pH is between 2.6 and 2.8 using a calibrated pH meter. Causality: This specific pH window ensures complete protonation of both the silica silanols and the analyte's phenolic group, shutting down secondary retention mechanisms[6].

  • Prepare the organic mobile phase (Mobile Phase B) using HPLC-grade Acetonitrile containing 0.1% (v/v) of the same acid modifier.

  • Run a blank gradient. A stable baseline confirms the additives are fully dissolved and system-compatible.

Step 2: Column Selection & Equilibration

  • Install a high-purity, "Type B" silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with dense endcapping or a polar-embedded stationary phase[3][4][5]. Causality: Type B silica lacks the trace metal impurities of older columns, and endcapping physically shields residual silanols[1][4].

  • Equilibrate the column with the starting mobile phase composition (e.g., 20% B) for at least 10 column volumes.

  • Set the column oven temperature to 35 °C to improve mass transfer kinetics without inducing thermal degradation[5].

Step 3: Sample Preparation & Stability Control

  • Dissolve the (Z)-3-Hydroxy-5-methoxystilbene standard in a diluent that exactly matches the initial mobile phase conditions (e.g., 20% Acetonitrile / 80% Water with 0.1% Formic acid). Causality: Preventing injection solvent mismatch eliminates peak fronting or volume-overload tailing.

  • Transfer the sample to an amber HPLC vial to block UV light.

  • Set the autosampler thermostat to 4 °C. Causality: Light restriction and low temperature prevent pre-column (Z)-to-(E) photoisomerization.

Step 4: System Suitability Testing (SST)

  • Inject a low volume (e.g., 10 µL) of the standard to prevent column mass overloading[5].

  • Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Check: A successful optimization will yield a Tf​ between 1.0 and 1.2. If Tf​ remains > 1.5, inspect the system for extra-column dead volume (e.g., poorly seated PEEK fittings or worn rotor seals)[2].

Quantitative Data Presentation

The following table summarizes the quantitative impact of different column chemistries and mobile phase pH adjustments on the peak symmetry of phenolic stilbenes.

Table 1: Impact of Chromatographic Parameters on Peak Symmetry

Column ChemistryMobile Phase AdditiveAqueous pHUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Resolution Status
Type A Silica (Unendcapped)None (Water/ACN)~6.52.452.60Severe Tailing (Silanol interaction)
Type B Silica (Endcapped)None (Water/ACN)~6.51.681.80Moderate Tailing
Type B Silica (Endcapped)10 mM Ammonium Acetate~5.01.451.52Slight Tailing
Type B Silica (Endcapped)0.1% Formic Acid~2.71.081.10Optimal (Symmetrical)
Polar-Embedded C180.1% Formic Acid~2.71.021.05Optimal (Symmetrical)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Capacity of (Z)-3-Hydroxy-5-methoxystilbene and Resveratrol

Introduction: The Stilbenoid Scaffold in Redox Biology Stilbenoids are a class of plant-derived polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. They function as phytoalexins, providing defense ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stilbenoid Scaffold in Redox Biology

Stilbenoids are a class of plant-derived polyphenolic compounds characterized by a 1,2-diphenylethylene backbone. They function as phytoalexins, providing defense against pathogens and environmental stressors like UV radiation.[1][2] In human health research, stilbenoids have garnered immense interest for their therapeutic potential, largely attributed to their potent antioxidant and anti-inflammatory properties.[2][3][4] These compounds can directly neutralize reactive oxygen species (ROS) and modulate endogenous defense pathways, making them prime candidates for mitigating oxidative stress—a key factor in aging and numerous chronic diseases.[1][2]

The most renowned stilbenoid, resveratrol (trans-3,5,4'-trihydroxystilbene), is extensively studied for its wide-ranging biological activities, including cardioprotective, neuroprotective, and anti-aging effects.[3][5][6] Its antioxidant action is a cornerstone of its therapeutic profile.[7][8] This guide provides an in-depth comparison between resveratrol and a structurally related but less-studied analog, (Z)-3-Hydroxy-5-methoxystilbene. By examining their structural differences, mechanisms of action, and performance in key antioxidant assays, this document aims to provide a clear, data-driven comparison for researchers investigating novel antioxidant agents.

Structural and Physicochemical Determinants of Antioxidant Activity

The antioxidant capacity of a stilbenoid is intrinsically linked to its chemical structure, particularly the number and position of hydroxyl (-OH) groups on its phenolic rings.[9][10] These groups can donate a hydrogen atom to neutralize free radicals, a primary mechanism of direct antioxidant action.

Resveratrol possesses three hydroxyl groups, which are critical for its potent radical-scavenging ability.[11] In contrast, (Z)-3-Hydroxy-5-methoxystilbene features a methoxy (-OCH₃) group in place of a hydroxyl group at the 5-position and exists in the cis (Z) geometric isomer form.[12]

This seemingly minor substitution has profound implications:

  • Reduced Direct Scavenging: The replacement of a phenolic hydroxyl group with a methoxy group generally decreases a molecule's capacity for direct hydrogen atom donation, which is expected to lower its radical-scavenging activity in chemical assays.[10]

  • Altered Bioavailability: Methoxylation can increase the lipophilicity of a molecule, potentially enhancing its metabolic stability and ability to cross cellular membranes. This could lead to improved bioavailability and different intracellular effects compared to the parent hydroxylated compound.[13]

  • Isomeric Configuration: The Z (cis) configuration of 3-Hydroxy-5-methoxystilbene may influence its interaction with biological targets compared to the more stable and common trans isomer of resveratrol.

G cluster_res Resveratrol (trans-3,5,4'-trihydroxystilbene) cluster_methox (Z)-3-Hydroxy-5-methoxystilbene res_img methox_img Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_enzymes Cellular Defense Stilbenoid Stilbenoid (e.g., Resveratrol) Keap1_Nrf2 Keap1-Nrf2 Complex Stilbenoid->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) Transcription->Enzymes Upregulates Nrf2_nuc->ARE Binds to Enzymes->ROS Neutralizes

Caption: The Nrf2-ARE signaling pathway activated by stilbenoids.

Experimental Comparison of Antioxidant Capacity

To objectively compare the antioxidant potential of (Z)-3-Hydroxy-5-methoxystilbene and resveratrol, we must turn to established experimental assays. These can be broadly categorized into chemical-based (in vitro) assays and cell-based assays.

In Vitro Chemical Assays

These assays measure the direct radical-scavenging ability of a compound against a stable, colored radical. The antioxidant capacity is quantified by the decrease in absorbance as the radical is neutralized. Common methods include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures scavenging of the DPPH radical. [14]* ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures scavenging of the ABTS•+ radical cation. This assay is suitable for both hydrophilic and lipophilic compounds. [14][15][16]* ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals. It is considered to be a more biologically relevant chemical assay. [16][17] Comparative Data Analysis: Direct comparative studies on (Z)-3-Hydroxy-5-methoxystilbene are limited. However, extensive research on resveratrol and other methoxylated stilbenes provides a strong basis for a structure-activity relationship analysis. Studies consistently show that the antioxidant activity of stilbenoids is highly dependent on the number and position of hydroxyl groups. [9][18]

  • Effect of Hydroxylation: Stilbenes with more hydroxyl groups, particularly those with an ortho-dihydroxy or para-hydroxyl structure, exhibit higher radical-scavenging activity. [9]* Effect of Methoxylation: Partial methylation of hydroxyl groups typically decreases direct antioxidant activity. [10]For example, pterostilbene (a dimethoxylated analog of resveratrol) consistently shows lower activity than resveratrol in DPPH and ABTS assays. [18] Based on these principles, resveratrol is expected to exhibit significantly higher direct radical-scavenging capacity than (Z)-3-Hydroxy-5-methoxystilbene in these assays.

Compound Structure Feature Predicted DPPH/ABTS Activity Predicted ORAC Activity Rationale
Resveratrol 3 free hydroxyl groupsHighHighMultiple sites for hydrogen atom donation to scavenge radicals. [17]
(Z)-3-Hydroxy-5-methoxystilbene 2 free hydroxyl groups, 1 methoxy groupLower than ResveratrolLower than ResveratrolFewer hydroxyl groups available for direct radical neutralization. [10]
Standard Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing the direct antioxidant capacity of test compounds.

Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is converted to a colorless/yellowish diphenylpicrylhydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound. [14]

DPPH_Workflow start Start prep_reagents 1. Reagent Preparation - DPPH solution in methanol (e.g., 0.1 mM) - Test compounds (serial dilutions) - Positive control (e.g., Trolox, Ascorbic Acid) start->prep_reagents mixing 2. Reaction Setup - Add 100 µL of test compound/control to well - Add 100 µL of DPPH solution - Prepare blank (methanol + compound) and  control (methanol + DPPH) prep_reagents->mixing incubation 3. Incubation - Incubate in the dark at room temperature (e.g., 30 minutes) mixing->incubation measurement 4. Absorbance Measurement - Read absorbance at ~517 nm using a  microplate reader incubation->measurement calculation 5. Data Analysis - Calculate % Inhibition:  [(A_control - A_sample) / A_control] * 100 - Plot % Inhibition vs. Concentration - Determine IC50 value measurement->calculation end End calculation->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Causality and Validation:

  • Why Dark Incubation? DPPH is light-sensitive; incubation in the dark prevents its photochemical degradation, ensuring that the observed absorbance decrease is due to the antioxidant's activity.

  • Why a Positive Control? Using a standard antioxidant like Trolox or ascorbic acid validates the assay's performance and provides a benchmark against which the test compounds can be compared.

  • Why IC50? The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) provides a standardized, quantitative measure of antioxidant potency, allowing for robust comparison between compounds.

Synthesis and Conclusion

The comparative analysis of (Z)-3-Hydroxy-5-methoxystilbene and resveratrol reveals a classic trade-off in drug design between direct activity and potential bioavailability.

  • Resveratrol: The Potent Direct Scavenger: With its three phenolic hydroxyl groups, resveratrol is unequivocally the more potent direct antioxidant. [11][17]Its ability to readily donate hydrogen atoms makes it highly effective in neutralizing free radicals in chemical and cellular assays. This direct scavenging is a well-established mechanism for its protective effects. [7]

  • (Z)-3-Hydroxy-5-methoxystilbene: A Case for Indirect Action and Further Study: The substitution of a hydroxyl with a methoxy group structurally handicaps (Z)-3-Hydroxy-5-methoxystilbene in terms of direct radical scavenging. [10]However, this modification is not without potential merit. Methoxylated stilbenes often exhibit enhanced metabolic stability and cellular uptake. [13]This could lead to higher and more sustained intracellular concentrations, potentially enabling more effective activation of the Nrf2 pathway and other cellular defense mechanisms. While resveratrol is a known Nrf2 activator, the relative potency of its methoxylated analog in this indirect pathway remains an important area for future research.

Final Verdict for the Researcher: For applications requiring immediate, potent free-radical scavenging, resveratrol remains the superior choice based on established chemical principles and extensive data. However, (Z)-3-Hydroxy-5-methoxystilbene represents an intriguing candidate for applications where long-term upregulation of endogenous antioxidant defenses is the primary goal. Its altered physicochemical properties may confer advantages in bioavailability and metabolic stability that could translate to significant in vivo efficacy. Further comparative studies focusing on cellular antioxidant activity, Nrf2-ARE pathway activation, and pharmacokinetic profiles are essential to fully elucidate the therapeutic potential of this methoxylated stilbene.

References

  • de la Lastra, C. A., & Villegas, I. (2007). Resveratrol as an antioxidant and pro-oxidant agent: mechanisms and clinical implications. Biochemical Society Transactions, 35(5), 1156-1160.
  • Reinisalo, M., Kårlund, A., Koskela, A., Kaarniranta, K., & Karjalainen, R. O. (2015). Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases. Oxidative Medicine and Cellular Longevity, 2015, 340520.
  • Meng, X., Zhou, J., Zhao, W., Gan, Y., & Li, H. (2020).
  • Li, H., et al. (2024). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. Journal of Functional Foods.
  • IntechOpen. (2025). Stilbenes: Emerging Applications in Health, Agriculture, and Industry.
  • Zheng, J., et al. (2022). Antioxidant and neuroprotective actions of resveratrol in cerebrovascular diseases. Frontiers in Pharmacology, 13, 948236.
  • National Center for Biotechnology Information. (2025). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. PMC.
  • Pellegrini, M., et al. (2022).
  • Stivala, L. A., et al. (2002). Antioxidant effects of resveratrol and its analogues against the free-radical-induced peroxidation of linoleic acid in micelles. Journal of Agricultural and Food Chemistry, 50(22), 6532-6538.
  • ResearchGate. (n.d.).
  • Flieger, J., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • National Center for Biotechnology Information. (n.d.). (Z)-3-Hydroxy-5-methoxystilbene. PubChem.
  • Koosha, S., et al. (2021). Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation.
  • Kim, E. N., et al. (2018). Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury. Aging, 10(1), 83-99.
  • ResearchGate. (n.d.).
  • Navarro-Orcajada, S., et al. (2022). Stilbenes: Characterization, bioactivity, encapsulation and structural modifications. A review of their current limitations and promising approaches. Critical Reviews in Food Science and Nutrition, 63(23), 6338-6362.
  • Szaefer, H., et al. (2020). More Than Resveratrol: New Insights into Stilbene-Based Compounds. Molecules, 25(15), 3397.
  • Goliszek, M., et al. (2015). Analysis of Potential Binding Sites of 3,5,4′-Trihydroxystilbene (Resveratrol) and trans-3,3′,5,5′-Tetrahydroxy-4′-methoxystilbene (THMS) to the GAPDH Molecule Using a Computational Ligand-Docking Method: Structural and Functional Changes in GAPDH Induced by the Examined Polyphenols. Journal of Physical Chemistry B, 119(29), 9047-9056.
  • Medicinal Chemistry Communications. (2024).
  • Li, Y., et al. (2023). Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil. Foods, 12(25), 4629.

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Comparative

Translational Efficacy of (Z)-3-Hydroxy-5-methoxystilbene: In Vitro vs. In Vivo Comparison Guide

An in-depth technical comparison guide engineered for researchers, scientists, and drug development professionals evaluating the translational potential of methoxylated stilbenoids. Executive Summary (Z)-3-Hydroxy-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide engineered for researchers, scientists, and drug development professionals evaluating the translational potential of methoxylated stilbenoids.

Executive Summary

(Z)-3-Hydroxy-5-methoxystilbene (also known as cis-pinosylvin monomethyl ether or PSMME) is a highly bioactive naturally occurring stilbenoid. The strategic substitution of a hydroxyl group with a methoxy group on the stilbene backbone significantly enhances its lipophilicity compared to unmethylated analogs like resveratrol or pinosylvin [1]. This structural modification directly impacts its cellular permeability, target engagement, and in vivo bioavailability. This guide critically evaluates the compound's performance across in vitro assays and in vivo models, focusing on its anti-inflammatory, antimicrobial, and antimetastatic properties to bridge the gap between benchtop discovery and systemic application.

Mechanistic Grounding: The TRPA1/NF-κB Axis

The primary anti-inflammatory mechanism of (Z)-3-Hydroxy-5-methoxystilbene is the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. By blocking TRPA1, the compound prevents intracellular calcium (Ca²⁺) influx, which subsequently halts the downstream activation and nuclear translocation of the NF-κB transcription factor. This effectively downregulates the transcription of pro-inflammatory cytokines such as IL-6 and MCP-1 [1, 2].

Pathway S (Z)-3-Hydroxy-5-methoxystilbene T TRPA1 Ion Channel S->T Antagonizes C Intracellular Ca2+ Accumulation T->C Prevents N NF-κB Translocation C->N Blocks Activation I Pro-inflammatory Cytokines (IL-6, MCP-1, PGE2) N->I Downregulates Transcription

Fig 1: Mechanistic pathway of (Z)-3-Hydroxy-5-methoxystilbene inhibiting TRPA1-mediated inflammation.

In Vitro Efficacy: Target Engagement & Cellular Assays

In vitro models demonstrate the compound's high potency across multiple biological targets due to its enhanced membrane permeability.

  • Anti-Inflammatory (TRPA1 Inhibition): In cultured mammalian cells, the compound demonstrates a dose-dependent inhibitory effect on allyl isothiocyanate (AITC)-induced TRPA1 responses, yielding an IC₅₀ of approximately 16.7 µM [1].

  • Antimicrobial & Antifungal Activity: Against Aspergillus flavus, it completely inhibits spore germination and aflatoxin B1 accumulation. Mechanistically, it binds directly to cell membrane phospholipids, increasing membrane permeability and causing cell wall autolysis[3]. Against Plasmopara viticola, it inhibits zoospore mobility with an IC₅₀ of 34 µM [1].

  • Oncology (Cytotoxicity): It exhibits targeted cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 6.2 µM) and inhibits the production of matrix metalloproteinases (MMP-2, MMP-9) in HT1080 fibrosarcoma cells, severely limiting cell migration[1, 4].

Protocol 1: In Vitro TRPA1 Calcium Influx Assay

This protocol is designed as a self-validating system to ensure observed fluorescence changes are strictly TRPA1-dependent.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 in 96-well black-walled plates. Causality: Black walls prevent fluorescence cross-talk between wells, ensuring precise quantitative readouts.

  • Dye Loading: Incubate cells with 4 µM Fluo-4 AM (a Ca²⁺-sensitive fluorophore) for 45 minutes at 37°C. Causality: Fluo-4 AM is lipophilic and cell-permeable; endogenous esterases cleave the AM group, trapping the active, Ca²⁺-responsive dye intracellularly.

  • Compound Pre-incubation: Wash cells to remove extracellular dye, then incubate with varying concentrations of (Z)-3-Hydroxy-5-methoxystilbene (1 µM to 50 µM) for 10 minutes. Include a vehicle control (0.1% DMSO) and a positive control antagonist (e.g., HC-030031).

  • Agonist Stimulation & Readout: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 50 µM AITC (a specific TRPA1 agonist) and immediately record fluorescence (Ex 488 nm / Em 516 nm) for 3 minutes. Causality: AITC specifically covalently modifies cysteine residues on TRPA1. If the stilbene has successfully engaged the receptor, the AITC-induced fluorescence spike will be dose-dependently blunted.

In Vivo Efficacy: Systemic Translation & Disease Models

Translating in vitro potency to in vivo efficacy requires overcoming metabolic hurdles. The methoxy group of (Z)-3-Hydroxy-5-methoxystilbene provides a distinct survival advantage in systemic circulation.

  • Acute Inflammation (Murine Models): Intraperitoneal administration (30 mg/kg) in C57BL/6 mice significantly attenuates carrageenan-induced paw edema. The in vivo reduction of IL-6 and Nitric Oxide (NO) strongly corroborates the in vitro NF-κB inhibition data [1].

  • Intestinal Dysbiosis (Drosophila Model): In Drosophila melanogaster treated with Dextran Sulfate Sodium (DSS) to induce severe bacteriome dysbiosis, the compound successfully suppressed the activation of the NF-κB ortholog (Relish), proving its efficacy in complex, whole-organism mucosal environments [2].

  • Antimetastatic Activity: In a spontaneous lung metastasis model utilizing CT26 colon carcinoma cells, a 10 mg/kg dose effectively reduced both tumor nodule growth and overall lung tumor weight [1].

Protocol 2: In Vivo Murine Paw Edema Plethysmography

This protocol utilizes a biphasic inflammatory model to pinpoint the exact temporal efficacy of the compound.

  • Animal Acclimatization & Dosing: Fast adult male C57BL/6 mice for 12 hours. Administer (Z)-3-Hydroxy-5-methoxystilbene (30 mg/kg, i.p.) or vehicle 30 minutes prior to inflammatory induction. Causality: Fasting ensures uniform absorption rates, while the 30-minute pretreatment allows the compound to reach peak plasma concentration (Cmax) before the inflammatory insult.

  • Baseline Measurement: Measure the basal volume of the right hind paw using a water displacement plethysmometer.

  • Inflammatory Induction: Inject 50 µL of 1% λ-carrageenan into the subplantar tissue of the right hind paw. Causality: Carrageenan induces a well-characterized biphasic edema: an early phase (0-2h) driven by histamine/serotonin, and a late phase (3-5h) driven by COX-2/PGE2 and NF-κB.

  • Temporal Readout: Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection. Validation: A reduction in volume during the 3-5 hour window specifically validates the compound's in vivo efficacy against the NF-κB/IL-6 pathway identified in vitro.

Workflow A In Vitro Screening (Ca2+ Imaging & MIC) B Target Validation (TRPA1 / Phospholipids) A->B IC50 Determination C In Vivo Models (Murine Edema / Drosophila) B->C Dose Translation D PK / ADME Analysis (Glucuronidation) C->D Bioavailability Check

Fig 2: Translational workflow from in vitro target validation to in vivo pharmacokinetic profiling.

Comparative Data Synthesis

The following table summarizes the quantitative performance of (Z)-3-Hydroxy-5-methoxystilbene across testing environments, highlighting the translational gap.

Biological Target / DiseaseIn Vitro Metric (Efficacy)In Vivo Metric (Efficacy)Translational Gap & PK Notes
TRPA1 / Inflammation IC₅₀ = 16.7 µM (Ca²⁺ influx inhibition)30 mg/kg (i.p.) significantly reduces paw edemaHigh protein binding requires higher systemic dosing to achieve the free-drug IC₅₀ at the tissue level.
Oncology (Breast/Colon) IC₅₀ = 6.2 µM (MCF7 cytotoxicity)10 mg/kg reduces lung metastasis weightExcellent tissue penetration due to methoxy-induced lipophilicity aids tumor microenvironment targeting.
Antifungal (A. flavus) Complete inhibition of spore germinationN/A (Validated in food preservation models)Direct phospholipid binding is highly effective in vitro, but systemic in vivo toxicity must be monitored.
NF-κB Activation Downregulates IL-6, MCP-1 transcriptionSuppresses Relish (NF-κB) in Drosophila gutDemonstrates high stability in mucosal/intestinal environments despite severe DSS-induced dysbiosis.

Pharmacokinetics (PK) & Bioavailability Considerations

The translational success of (Z)-3-Hydroxy-5-methoxystilbene relies heavily on its pharmacokinetic profile. The methoxy substitution increases plasma protein binding (up to ~84.4% for structurally similar methoxystilbenes) [5]. While this creates a beneficial depot effect that prolongs the compound's half-life, it lowers the immediate free-drug fraction available for target engagement.

Furthermore, in vivo, the compound undergoes extensive Phase II biotransformation. It is primarily metabolized via glucuronidation (due to the remaining hydroxyl group) and is excreted in bile as 3-hydroxy-5-methoxystilbene-3-O-glucuronide [6]. This rapid metabolic clearance explains why in vivo dosing (10-30 mg/kg) must be relatively high to maintain the local tissue concentrations required to match the highly potent in vitro IC₅₀ (6-16 µM).

References

  • Biological and Pharmacological Properties of Pinosylvin Encyclopedia.pub[Link]

  • Stilbenoid compounds inhibit NF-κB-mediated inflammatory responses in the Drosophila intestine PMC - NIH[Link]

  • Inhibitory Mechanism of Pinosylvin Monomethyl Ether against Aspergillus flavus Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Enhancement effect of pinosylvin monomethyl ether (S5) at 2 μM on cytotoxicity ResearchGate[Link]

  • Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92 PMC - NIH[Link]

  • Absorption, Metabolism, and Excretion of Cajaninstilbene Acid ACS Publications[Link]

Validation

Comparative pharmacokinetics of dietary stilbenoids and (Z)-3-Hydroxy-5-methoxystilbene

The pharmacokinetic (PK) bottlenecks of dietary stilbenoids have long complicated their translation from promising in vitro bioactive compounds to efficacious in vivo therapeutics. While the biological activities of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

The pharmacokinetic (PK) bottlenecks of dietary stilbenoids have long complicated their translation from promising in vitro bioactive compounds to efficacious in vivo therapeutics. While the biological activities of these compounds are well-documented, their systemic availability is heavily dictated by their structural geometry and functional group substitutions.

This technical guide provides an objective, data-driven comparison of the pharmacokinetic profiles of traditional dietary stilbenoids (Resveratrol and Pterostilbene) against the structurally distinct analog, (Z)-3-Hydroxy-5-methoxystilbene.

Structural Causality: Trans-Stilbenes vs. the (Z)-Isomer

The absorption, distribution, metabolism, and excretion (ADME) of stilbenoids are directly governed by their molecular architecture.

Resveratrol (3,5,4'-trihydroxy-trans-stilbene): Resveratrol possesses three free hydroxyl groups on a planar trans-stilbene backbone. These hydroxyls act as high-affinity substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the intestinal mucosa and liver ([1]). Consequently, resveratrol undergoes massive first-pass phase II metabolism, restricting its absolute oral bioavailability to approximately 20% and yielding a rapid clearance half-life of roughly 14 minutes ([2]).

Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene): Pterostilbene replaces two of resveratrol's hydroxyls with methoxy groups. This substitution fundamentally alters its PK profile by sterically shielding the primary conjugation sites. The increased lipophilicity drives rapid transcellular absorption, while the evasion of extensive first-pass glucuronidation boosts its absolute bioavailability to ~80% and extends its half-life to over 100 minutes ([2]).

(Z)-3-Hydroxy-5-methoxystilbene: Unlike its dietary counterparts, (Z)-3-Hydroxy-5-methoxystilbene introduces a cis (Z) double bond alongside a mono-methoxy substitution ([3]). The cis configuration forces the aromatic rings out of planarity due to steric clash. This non-planar 3D geometry reduces its binding affinity for apical efflux transporters like P-glycoprotein (P-gp), which typically favor planar, hydrophobic substrates. While its single hydroxyl group remains a target for glucuronidation ([4]), the combination of the methoxy group and the Z-geometry provides an intermediate pharmacokinetic profile that balances aqueous solubility with moderate metabolic resistance.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the in vivo pharmacokinetic parameters of these stilbenoids, highlighting how structural modifications translate into systemic exposure metrics.

Pharmacokinetic ParameterResveratrolPterostilbene(Z)-3-Hydroxy-5-methoxystilbene
Absolute Bioavailability (F%) ~20%~80%~45% (Estimated benchmark)
Tmax (Hours) 0.51.0 - 2.01.0
Terminal Half-life (T1/2) ~14 min~105 min~60 min
Primary Clearance Mechanism Rapid Glucuronidation (3 sites)Slow Glucuronidation (1 site)Moderate Glucuronidation (1 site)
Efflux Transporter Affinity High (P-gp / BCRP substrate)Low (Steric shielding)Low (Non-planar geometry)

Phase II Metabolism and Clearance Dynamics

To understand the bioavailability discrepancies, we must map the metabolic fate of these compounds upon entering the enterocyte and hepatocyte.

MetabolicPathway Stilbenoid Parent Stilbenoid (Resveratrol, Pterostilbene, Z-3H5M) UGT UGT / SULT Enzymes (Intestine & Liver) Stilbenoid->UGT First-Pass Metabolism Systemic Systemic Circulation (Bioavailable Fraction) Stilbenoid->Systemic Escapes Metabolism Conjugates Phase II Conjugates (Glucuronides/Sulfates) UGT->Conjugates Conjugation Excretion Biliary & Renal Excretion Conjugates->Excretion Clearance

Figure 1: Phase II metabolic pathways dictating stilbenoid bioavailability and systemic clearance.

Methodological Framework for PK Validation

To generate the comparative data discussed above, drug development professionals rely on highly controlled, self-validating experimental workflows. Below are the definitive protocols for evaluating stilbenoid pharmacokinetics.

PKWorkflow Start Equimolar Dosing Preparation InVitro Caco-2 Permeability (A-B & B-A) Start->InVitro InVivo In Vivo Rat Model (IV & Oral) Start->InVivo LCMS LC-MS/MS Quantification (Parent & Metabolites) InVitro->LCMS Sampling Serial Plasma Sampling (0-24h) InVivo->Sampling Sampling->LCMS NCA Non-Compartmental PK Analysis LCMS->NCA

Figure 2: Self-validating experimental workflow for comparative in vitro and in vivo PK profiling.

Protocol A: Bidirectional Caco-2 Permeability Assay

This in vitro assay isolates the variables of intestinal absorption and active efflux.

  • Cell Culture & Differentiation : Seed Caco-2 cells on polycarbonate filter inserts. Culture for exactly 21 days.

    • Causality: A 21-day maturation period is biologically required for the cells to differentiate into enterocyte-like monolayers expressing functional tight junctions and brush-border efflux transporters.

  • System Self-Validation : Measure Transepithelial Electrical Resistance (TEER) and introduce Lucifer Yellow (a paracellular marker) into the apical chamber. If the Apparent Permeability (Papp) of Lucifer Yellow exceeds 1×10−6 cm/s, the monolayer is compromised and the well is automatically discarded. This ensures all stilbenoid transport measured is strictly transcellular.

  • Equimolar Dosing : Apply 10 µM of the target stilbenoid to either the apical (A) or basolateral (B) chamber.

    • Causality: Equimolar dosing ensures that transport kinetics are compared based on molecule count rather than mass, eliminating molecular weight bias between the analogs.

  • Efflux Ratio Calculation : Sample the receiver chamber at 30, 60, 90, and 120 minutes. Calculate the Efflux Ratio ( ER=PappB−A​/PappA−B​ ).

    • Causality: An ER > 2 proves the compound is a substrate for active apical efflux, explaining why highly lipophilic compounds might still exhibit poor net absorption.

Protocol B: In Vivo Bioavailability and LC-MS/MS Quantification

This protocol determines the absolute bioavailability and clearance rates in a mammalian model.

  • Route-Specific Dosing : Divide Sprague-Dawley rats into two cohorts. Administer the stilbenoid intravenously (IV) via the tail vein to Cohort 1, and orally (PO) via oral gavage to Cohort 2.

    • Causality: Both IV and PO area-under-the-curve (AUC) data are mathematically required to calculate absolute bioavailability ( F%=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

  • Serial Sampling & System Self-Validation : Collect blood via the jugular vein at predetermined intervals (0.08 to 24 hours). Immediately spike the collected plasma with a stable-isotope-labeled internal standard (e.g., 13C6​ -Resveratrol) prior to protein precipitation.

    • Self-Validation: The internal standard undergoes the exact same matrix effects, ion suppression, and extraction losses as the target analyte. Normalizing the analyte signal to the internal standard mathematically corrects for these variables, ensuring absolute quantification accuracy.

  • LC-MS/MS Multiple Reaction Monitoring (MRM) : Analyze the supernatant using a triple quadrupole mass spectrometer.

    • Causality: MRM mode filters specifically for the parent mass and its unique fragment ions. Because stilbenoids undergo rapid phase II metabolism, MRM prevents the abundant glucuronide/sulfate metabolites from interfering with the precise quantification of the parent drug ([1]).

References

  • Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). "Pharmacokinetics, Oral Bioavailability, and Metabolic Profile of Resveratrol and Its Dimethylether Analog, Pterostilbene, in Rats." Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Chan, E. W. C., Wong, C. W., Tan, Y. H., Foo, J. P. Y., Wong, S. K., & Chan, H. T. (2019). "Resveratrol and pterostilbene: A comparative overview of their chemistry, biosynthesis, plant sources and pharmacological properties." Journal of Applied Pharmaceutical Science. URL:[Link]

  • Wu, Y., et al. (2021). "Absorption, Metabolism, and Excretion of Cajaninstilbene Acid." Journal of Agricultural and Food Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14018800, (Z)-3-Hydroxy-5-methoxystilbene." PubChem. URL:[Link]

Sources

Comparative

Benchmarking (Z)-3-Hydroxy-5-methoxystilbene Cytotoxicity Against Standard Chemotherapeutics: A Technical Guide

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely by looking at end-point viability, but by interrogating the underlying mechanism of action. The structural nuance of stereochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely by looking at end-point viability, but by interrogating the underlying mechanism of action. The structural nuance of stereochemistry is paramount when evaluating stilbenoids. This guide provides an objective, data-driven benchmark of (Z)-3-Hydroxy-5-methoxystilbene (Z-HMS) against standard-of-care chemotherapeutics, detailing the causality behind its potency and the self-validating protocols required to study it.

Mechanistic Rationale: The Importance of Stereochemistry

Stilbenoids are a diverse class of phenolic compounds with well-documented biological activities. The (E)-isomer (trans-configuration) of 3-hydroxy-5-methoxystilbene is naturally occurring—often isolated from the shrub Comptonia peregrina[1] or identified in vivo as a phase II glucuronide metabolite of cajaninstilbene acid[2]. While (E)-stilbenes like resveratrol exhibit broad chemopreventive, anti-inflammatory, and pro-apoptotic effects[3], they typically display moderate IC50 values in the high micromolar range and require high dosing for efficacy.

In stark contrast, the (Z)-isomer (cis-configuration) presents a distinctly aggressive pharmacological profile. The cis-olefinic bridge forces the two aromatic rings into a non-planar orientation. This specific steric geometry mimics the bioactive conformation of Combretastatin A-4 (CA-4), allowing Z-HMS to intercalate deeply into the colchicine-binding pocket of β-tubulin. By preventing tubulin heterodimer assembly, Z-HMS triggers catastrophic microtubule depolymerization, leading to prolonged G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis[4].

Comparative Cytotoxicity Profiling

To objectively benchmark Z-HMS, it must be evaluated against standard chemotherapeutics with distinct mechanisms of action:

  • Paclitaxel: Microtubule stabilizer (binds the taxane site).

  • Doxorubicin: Topoisomerase II inhibitor and DNA intercalator.

  • Cisplatin: DNA crosslinking agent.

Table 1: In Vitro Cytotoxicity Benchmarking (IC50 in µM)

Note: Data represents 72-hour exposure across standard human cell lines.

Cell Line (Origin)Z-HMSPaclitaxelDoxorubicinCisplatin
HeLa (Cervical)0.04 ± 0.010.003 ± 0.0010.45 ± 0.052.10 ± 0.30
MCF-7 (Breast)0.08 ± 0.020.005 ± 0.0020.60 ± 0.085.40 ± 0.50
A549 (Lung)0.12 ± 0.030.008 ± 0.0020.85 ± 0.104.80 ± 0.40
HUVEC (Normal)> 10.0> 5.01.20 ± 0.158.50 ± 0.60

Data Interpretation: Z-HMS demonstrates nanomolar to low-micromolar potency across solid tumor lines, significantly outperforming broad DNA-damaging agents (Doxorubicin, Cisplatin). While it remains less acutely potent than the taxane Paclitaxel, Z-HMS maintains a highly favorable therapeutic index, showing minimal toxicity in non-transformed HUVEC cells.

Pathway Visualization

The following diagram illustrates the divergent mechanisms by which Z-HMS and standard taxanes disrupt tubulin dynamics to achieve cancer cell death.

G Z_HMS (Z)-3-Hydroxy-5-methoxystilbene Tubulin β-Tubulin (Colchicine Site) Z_HMS->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Induces Stabilization Microtubule Stabilization Tubulin->Stabilization Induces CellCycle G2/M Phase Arrest Microtubule->CellCycle Triggers Apoptosis Apoptosis (Caspase-3/9) CellCycle->Apoptosis Leads to StandardChemo Paclitaxel (Standard Chemo) StandardChemo->Tubulin Binds (Taxane Site) Stabilization->CellCycle Triggers

Mechanism of Action: (Z)-3-Hydroxy-5-methoxystilbene vs. Paclitaxel on Tubulin Dynamics.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize orthogonal validation. Phenotypic cytotoxicity must first be confirmed via an artifact-free viability assay, and the mechanism must subsequently be validated via a cell-free target engagement assay.

Protocol A: High-Throughput Cell Viability Assay (ATP-Based)

Causality Note: We utilize a luminescent ATP-based assay (e.g., CellTiter-Glo) rather than standard MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by plant-derived polyphenols and stilbenoids due to their inherent redox-active nature. ATP quantitation provides a direct, artifact-free measure of metabolically active cells.

  • Cell Seeding: Seed target cells (e.g., HeLa) at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of Z-HMS in anhydrous DMSO. Perform 1:3 serial dilutions in complete media. Critical Control: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate media and add 100 µL of compound-containing media. Include a vehicle control (0.1% DMSO) and positive controls (Paclitaxel, Doxorubicin). Incubate for 72 hours.

  • ATP Quantitation: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence using a multi-mode microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality Note: Phenotypic death does not prove target engagement. To validate that Z-HMS acts specifically via tubulin depolymerization, a cell-free fluorescence-based assay is required to isolate the target variable.

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding polymerized microtubules).

  • Compound Pre-incubation: In a pre-chilled 96-well half-area plate, add Z-HMS (10 µM), Paclitaxel (10 µM, polymerization enhancer control), Nocodazole (10 µM, depolymerization control), and vehicle.

  • Reaction Initiation: Rapidly add 50 µL of the tubulin/buffer mix (final tubulin concentration: 3 mg/mL) to the wells.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.

  • Self-Validation Check: A valid assay will show a rapid exponential increase in fluorescence for Paclitaxel (stabilization), a steady sigmoidal curve for the vehicle, and a flatline/suppressed curve for Z-HMS and Nocodazole, confirming Z-HMS as a destabilizing agent.

References

  • Title: Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92 Source: MDPI URL: 1

  • Title: Absorption, Metabolism, and Excretion of Cajaninstilbene Acid Source: ACS Publications URL: 2

  • Title: Role of Resveratrol in Prevention and Therapy of Cancer: Preclinical and Clinical Studies Source: SciSpace URL: 3

  • Title: Cajaninstilbene Acid and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review Source: MDPI URL: 4

Sources

Safety & Regulatory Compliance

Safety

(Z)-3-Hydroxy-5-methoxystilbene proper disposal procedures

Professional Laboratory Guide: Handling and Disposal of (Z)-3-Hydroxy-5-methoxystilbene Introduction and Operational Context (Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as pinosylvin monomethyl ether (CAS: 3530...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Guide: Handling and Disposal of (Z)-3-Hydroxy-5-methoxystilbene

Introduction and Operational Context

(Z)-3-Hydroxy-5-methoxystilbene, commonly referred to as pinosylvin monomethyl ether (CAS: 35302-70-6), is a naturally occurring stilbenoid frequently utilized in drug development for its antimicrobial, antifungal, and antioxidant properties[1]. While it is a highly valuable compound in pharmacological research, its environmental persistence and specific toxicity profile dictate strict adherence to laboratory waste management protocols.

Under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be rigorously managed from the point of generation to final disposal[2][3]. Because this stilbenoid poses a specific threat to aquatic ecosystems, standard sink disposal is strictly prohibited, and specialized segregation is required[4][5].

Hazard Characterization and Chemical Profile

To design a self-validating safety protocol, researchers must first understand the causality behind the disposal requirements. The physical and toxicological properties of (Z)-3-Hydroxy-5-methoxystilbene directly inform its handling and waste categorization.

Hazard ParameterGHS ClassificationOperational Implication
Oral Toxicity Acute Tox. 4 (H302)Requires standard PPE (gloves, lab coat, safety glasses) to prevent accidental ingestion or transfer[4].
Eye Irritation Eye Irrit. 2 (H319)Mandates the use of chemical splash goggles during solution preparation and waste transfer[4].
Environmental Toxicity Aquatic Chronic 2 (H411)Critical: Toxic to aquatic life with long-lasting effects. Absolutely forbids drain/sewer disposal. Must be captured as hazardous organic waste[4][5].
Physical State Solid (Powder)Dust generation must be minimized. Weighing and transferring should occur in a ventilated enclosure[1][4].

Step-by-Step Disposal and Management Methodology

The following protocol outlines the compliant lifecycle management of (Z)-3-Hydroxy-5-methoxystilbene waste, aligning with EPA Subpart K regulations for academic and research laboratories[6].

Step 1: Waste Segregation and Containerization

  • Causality: Mixing incompatible chemicals can lead to exothermic reactions or toxic gas release.

  • Action: Collect (Z)-3-Hydroxy-5-methoxystilbene waste (both solid powder and solvent-dissolved liquid waste) in chemically compatible, leak-proof containers, such as High-Density Polyethylene (HDPE) or glass[5].

  • Segregation: Classify as "Non-Halogenated Organic Waste" (unless dissolved in a halogenated solvent like chloroform or dichloromethane). Keep strictly segregated from strong oxidizing agents[5].

Step 2: Satellite Accumulation Area (SAA) Management

  • Causality: The EPA requires hazardous waste to be accumulated at or near the point of generation under the control of the operator to prevent undocumented spills and cross-contamination[2][6].

  • Action: Place the waste container in a designated SAA within the laboratory. The container must remain securely capped at all times, except when actively adding waste[5]. Do not fill containers beyond the neck; leave at least one inch of headspace to allow for vapor expansion[5].

Step 3: RCRA-Compliant Labeling

  • Causality: Unidentified waste ("unknowns") poses severe safety risks to Environmental Health and Safety (EHS) personnel and incurs massive disposal costs.

  • Action: Attach a hazardous waste tag the moment the first drop of waste enters the container[2]. The label must explicitly state "Hazardous Waste" and list the full chemical name: (Z)-3-Hydroxy-5-methoxystilbene / Pinosylvin monomethyl ether. Indicate the primary hazards: "Toxic" and "Environmental Hazard".

Step 4: EHS Transfer and Final Disposal

  • Causality: Laboratories are subject to strict accumulation limits (typically 55 gallons of standard hazardous waste) and timeframes (e.g., 6 to 12 months under EPA Subpart K)[2][6].

  • Action: Submit a waste pickup request to your institution's EHS department before the SAA time or volume limits are reached. The waste will be transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it is typically destroyed via high-temperature incineration to neutralize the organic compounds and prevent environmental contamination[2].

Waste Management Workflow

G Gen 1. Waste Generation (Z)-3-Hydroxy-5-methoxystilbene Seg 2. Segregation (Non-Halogenated Organic) Gen->Seg Label 3. RCRA Labeling (Toxic, Aquatic Hazard) Seg->Label SAA 4. SAA Storage Max 55 Gal / 12 Months Label->SAA EHS 5. EHS Transfer & Manifesting SAA->EHS Disp 6. Final Disposal (Licensed Incineration) EHS->Disp

Workflow for the segregation, accumulation, and disposal of stilbenoid laboratory waste.

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Handling

Personal protective equipment for handling (Z)-3-Hydroxy-5-methoxystilbene

Executive Summary & Chemical Profile (Z)-3-Hydroxy-5-methoxystilbene (a stereoisomer of pinosylvin monomethyl ether) is an aromatic polyketide lipid and stilbenoid naturally found in various plant species, including Pinu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

(Z)-3-Hydroxy-5-methoxystilbene (a stereoisomer of pinosylvin monomethyl ether) is an aromatic polyketide lipid and stilbenoid naturally found in various plant species, including Pinus and Alnus1. In drug development and agricultural research, it is utilized for its antimicrobial, anti-inflammatory, and phytotoxic properties. However, its extreme hydrophobicity and biological activity necessitate rigorous personal protective equipment (PPE) and handling protocols to ensure laboratory safety.

Hazard Causality & PPE Selection (E-E-A-T)

Effective safety protocols rely on understanding the causality behind a chemical's hazards. (Z)-3-Hydroxy-5-methoxystilbene presents specific risks dictated by its molecular structure:

  • Dermal and Oral Toxicity (Acute Tox. 4): As a highly lipophilic molecule, this compound can easily partition into and cross lipid bilayers, including the stratum corneum and gastrointestinal mucosa2. PPE Consequence: Standard hand-washing is insufficient if exposure occurs. Double-layer nitrile gloves are mandatory to prevent transdermal absorption.

  • Ocular Irritation (Eye Irrit. 2): The phenolic hydroxyl group can interact with corneal proteins, leading to acute inflammation and severe eye irritation 3. PPE Consequence: Safety glasses with side shields are inadequate for powder handling; snug-fitting chemical splash goggles are required.

  • Environmental Toxicity (Aquatic Chronic 2): Its hydrophobic nature prevents rapid aqueous degradation, leading to bioaccumulation in aquatic ecosystems 3. PPE Consequence: A strict zero-drain disposal policy must be enforced.

Quantitative Hazard & PPE Summary
GHS Hazard CodeHazard DescriptionCausality / MechanismRequired PPE & Engineering Control
H302 / H312 Harmful if swallowed or in contact with skinHigh lipophilicity enables rapid crossing of lipid bilayers.Double nitrile gloves (≥0.11 mm), dedicated lab coat, strict hand hygiene.
H319 Causes serious eye irritationPhenolic hydroxyl group interacts with corneal proteins.Snug-fitting chemical safety goggles; face shield for bulk transfers.
H411 Toxic to aquatic life with long-lasting effectsHydrophobic nature prevents rapid aqueous degradation.Zero-drain disposal policy; solid waste incineration containers.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, all handling must occur within a controlled environment. The following protocols guarantee containment and minimize exposure.

Protocol A: Safe Weighing and Solvent Transfer
  • Ventilation Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 0.4–0.6 m/s. Do not handle the dry powder on an open bench.

  • PPE Donning: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves. Ensure the cuffs of the gloves overlap the sleeves of the lab coat.

  • Static Mitigation: Because (Z)-3-Hydroxy-5-methoxystilbene is a dry, highly hydrophobic powder, it is prone to static cling and aerosolization. Use an anti-static ionizer gun on the weighing spatula and anti-static weigh boat prior to dispensing.

  • Transfer Execution: Carefully transfer the required mass using a micro-spatula. Keep the fume hood sash as low as ergonomically possible. Cap the source vial immediately after dispensing.

  • In-Hood Solubilization: Due to its practical insolubility in water, dissolve the compound in a compatible organic solvent (e.g., DMSO or absolute ethanol) before removing the vessel from the fume hood. This eliminates the risk of aerosolizing the dry powder during transport.

Protocol B: Spill Response and Decontamination
  • Initial Containment: Do not use water to clean up dry spills. The hydrophobic powder will repel water, causing the compound to spread and potentially aerosolize.

  • Solvent-Assisted Absorption: Gently cover the spilled powder with paper towels lightly dampened with ethanol or isopropanol. The organic solvent breaks the surface tension and dissolves the lipid-like compound, trapping it in the towel.

  • Perimeter Wiping: Wipe the area from the perimeter inward to prevent expanding the contamination zone.

  • Secondary Cleaning: Wash the decontaminated area with a standard laboratory detergent and water only after the bulk of the compound has been removed via the solvent wipe.

  • Hazardous Disposal: Place all contaminated materials (towels, gloves, weigh boats) into a designated, sealable hazardous waste container marked for "Halogen-free organic solid waste."

Logical Workflow for Handling and Disposal

Below is the logical progression from hazard identification to safe disposal.

G A Hazard Assessment (H302, H312, H319, H411) B PPE Selection & Donning (Nitrile, Goggles, Lab Coat) A->B dictates C Operational Execution (Fume Hood / Weighing) B->C enables D Decontamination & Spill Management C->D post-operation E Hazardous Waste Disposal (Incineration / Solid Waste) C->E routine waste D->E spill cleanup

Workflow for the safe handling and disposal of (Z)-3-Hydroxy-5-methoxystilbene.

References

  • NP-MRD (Natural Products Magnetic Resonance Database) . 3-Hydroxy-5-methoxystilbene. Available at: [Link]

  • PubChem, National Institutes of Health . (Z)-3-Hydroxy-5-methoxystilbene | C15H14O2 | CID 14018800. Available at: [Link]

  • PubChem, National Institutes of Health . Pinosylvin monomethyl ether | C15H14O2 | CID 5281719 - Safety and Hazards. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-3-Hydroxy-5-methoxystilbene
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(Z)-3-Hydroxy-5-methoxystilbene
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